1-Bromo-4,5-dimethyl-2-nitrobenzene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-bromo-4,5-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLRLFDGLUSGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356540 | |
| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53938-24-2 | |
| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene
CAS Number: 53938-24-2[1][2][3]
This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on practical laboratory use.
Chemical and Physical Properties
This compound is a yellowish crystalline solid.[4] It is a versatile bifunctional molecule, featuring a bromine atom and a nitro group on a dimethylated benzene ring. These functional groups offer orthogonal reactivity, making it a valuable building block for the synthesis of more complex molecules. The bromine atom is susceptible to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the nitro group can be readily reduced to an amine, providing a site for further functionalization.
| Property | Value | Source |
| CAS Number | 53938-24-2 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | Yellowish crystalline solid | [4] |
| Melting Point | 68-73 °C | [4] |
| Purity | ≥98% | [3][4] |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
Synthesis of this compound
A common synthetic route to this compound involves the Sandmeyer reaction of 4,5-dimethyl-2-nitroaniline.[1]
Experimental Protocol
Materials:
-
4,5-dimethyl-2-nitroaniline
-
Distilled water
-
48% Hydrobromic acid (HBr) solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
Procedure:
-
Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml). Heat the mixture at 70 °C for 30 minutes with stirring. Cool the solution to -5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (11.3 mmol) in water (4 ml) while maintaining the temperature at -5 °C. Stir the resulting diazonium salt solution for 15 minutes.[1]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (24.3 mmol) in 48% HBr (6 ml). Add this freshly prepared CuBr solution to the diazonium salt solution. Heat the reaction mixture at 70 °C for 15 minutes.[1]
-
Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product three times with dichloromethane (20 ml each). Combine the organic layers.[1]
-
Purification: Wash the combined organic phases with 10% NaOH solution (20 ml) and then dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under reduced pressure.[1]
-
Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to obtain this compound as a yellow solid.[1]
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. Two additional singlets would be present in the aliphatic region, corresponding to the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in different chemical environments.
-
IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands characteristic of the nitro group (around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[2]
Applications in Research and Drug Development
This compound is a valuable starting material for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems from the ability to selectively functionalize the bromine and nitro groups.
-
Cross-Coupling Reactions: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds. This is a widely used strategy in the synthesis of biaryl compounds, which are common motifs in drug candidates.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting aniline derivative can then be further modified, for example, through acylation, alkylation, or diazotization, to build more complex molecular architectures.
The combination of these two transformations allows for a divergent synthetic approach, where a variety of substituents can be introduced at two different positions on the aromatic ring, making this compound a versatile scaffold in combinatorial chemistry and drug discovery programs.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from 4,5-dimethyl-2-nitroaniline to this compound.
Caption: Synthesis of this compound.
Logical Relationship of Functional Group Transformations
The utility of this compound in synthesis is derived from the sequential or orthogonal manipulation of its two key functional groups.
Caption: Orthogonal functionalization pathways.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key intermediate in various synthetic pathways. This document is structured to deliver not just data, but also insights into the causality behind the compound's behavior, ensuring a deeper understanding for research and development applications.
Introduction and Chemical Identity
This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group, makes it a valuable building block in medicinal chemistry and material science. The relative positions of these functional groups significantly influence its reactivity and physical properties.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Bromo-5-nitro-o-xylene, 2-Bromo-4,5-dimethylnitrobenzene[1]
Core Physical Properties: A Tabulated Summary
The physical characteristics of a compound are critical for its handling, purification, and application in synthetic protocols. The following table summarizes the key physical properties of this compound, compiled from supplier data and computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Yellowish crystalline solid | [2] |
| Melting Point | 68-73 °C | [2] |
| Boiling Point | Not available (Predicted to be high) | [2] |
| Density | 1.591 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
In-Depth Analysis of Physical Properties
Molecular Structure and its Influence
The arrangement of the substituents on the benzene ring is paramount to understanding the physical properties of this compound. The nitro group is a strong electron-withdrawing group, which polarizes the molecule. The methyl groups are electron-donating, and the bromine atom has a mixed effect of being electron-withdrawing inductively and electron-donating through resonance. This interplay of electronic effects dictates the intermolecular forces and, consequently, the physical state and solubility of the compound.
Melting and Boiling Points: A Reflection of Intermolecular Forces
The relatively high melting point of 68-73 °C for a molecule of this size suggests strong intermolecular forces in the solid state.[2] As a crystalline solid, the molecules are packed in a regular lattice, stabilized by dipole-dipole interactions arising from the polar nitro group and van der Waals forces.
Solubility Profile: "Like Dissolves Like"
The principle of "like dissolves like" governs the solubility of this compound. Its insolubility in water is expected, as the large, nonpolar aromatic ring and methyl groups dominate the overall polarity, despite the presence of the polar nitro group.[2]
Conversely, it is soluble in organic solvents.[2] This is because nonpolar or moderately polar organic solvents can effectively solvate the molecule through van der Waals interactions and, in the case of polar aprotic solvents, dipole-dipole interactions. For drug development purposes, understanding its solubility in various pharmaceutically acceptable solvents would be a critical next step.
Predicted Spectral Data and Structural Elucidation
While experimentally obtained spectra for this compound are not available in public databases, we can predict the key features based on its structure. This is an essential exercise for any researcher working with a novel or sparsely characterized compound.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded and appear further downfield. The proton between the two methyl groups will be more shielded and appear further upfield.
-
Methyl Protons: Two singlets are expected for the two non-equivalent methyl groups, likely in the range of 2.2-2.6 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded (downfield), as will the carbon attached to the bromine. The carbons with methyl groups will be more shielded (upfield).
-
Methyl Carbons: Two signals for the methyl carbons will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
-
N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1525-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Br Stretching: A weak band in the fingerprint region, typically below 700 cm⁻¹, will indicate the presence of the carbon-bromine bond.
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal molecular weight is 230 u, so we would expect to see peaks at m/z 229 and 231. Fragmentation would likely involve the loss of the nitro group and other characteristic cleavages of the aromatic ring.
Experimental Protocol: Determination of Melting Point
The following is a standard, self-validating protocol for the accurate determination of the melting point of a crystalline organic solid like this compound.
Principle
The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress the melting point and broaden the melting range. This protocol uses a capillary melting point apparatus.
Materials
-
This compound (sample)
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Melting point apparatus (e.g., Mel-Temp)
Step-by-Step Methodology
-
Sample Preparation: Place a small amount of the crystalline solid on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility. A sharp melting range (1-2 °C) is indicative of a pure compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Melting Point Determination.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for related brominated and nitrated aromatic compounds should be strictly followed. These compounds are generally considered hazardous.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] May cause irritation to the skin, eyes, and respiratory tract.[3][5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]
Conclusion
This compound is a compound with well-defined chemical identity and predictable physical properties based on its molecular structure. While comprehensive, peer-reviewed experimental data is limited, the information available from chemical databases and suppliers provides a solid foundation for its use in research and development. The protocols and predictive analyses outlined in this guide are intended to empower researchers to handle and characterize this compound with scientific rigor and safety.
References
An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene
This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-4,5-dimethyl-2-nitrobenzene, tailored for researchers, scientists, and professionals in the field of drug development. This document covers its chemical structure, properties, synthesis, and predicted spectroscopic data.
Chemical Structure and Identifiers
This compound is an aromatic organic compound with the molecular formula C8H8BrNO2.[1] Its structure consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The IUPAC name for this compound is this compound.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 53938-24-2 |
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| InChI | InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 |
| InChIKey | BXLRLFDGLUSGQD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C)Br)--INVALID-LINK--[O-] |
| Synonyms | 2-Bromo-4,5-dimethylnitrobenzene, 4-Bromo-5-nitro-o-xylene, Benzene, 1-bromo-4,5-dimethyl-2-nitro- |
Physicochemical Properties
This compound is a solid at room temperature.[3] The following table summarizes its key physicochemical properties.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Yellowish crystalline solid |
| Melting Point | 68-73 °C |
| Density | 1.591 g/cm³ |
| Solubility | Insoluble in water, soluble in organic solvents |
| Purity | ≥98% |
Synthesis of this compound
The synthesis of this compound can be achieved via a Sandmeyer reaction, starting from 4,5-dimethyl-2-nitroaniline.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound:
-
Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.0 equivalent) in a mixture of hydrobromic acid (48%) and water.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution at -5 °C for 15 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (48%).
-
Add the freshly prepared diazonium salt solution to the CuBr solution.
-
Heat the reaction mixture to 70 °C for 15 minutes. Nitrogen gas evolution should be observed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with an aqueous solution of sodium hydroxide (10%) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a yellow solid.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Reaction Mechanism
The synthesis of this compound from 4,5-dimethyl-2-nitroaniline proceeds via a Sandmeyer reaction, which is a radical-nucleophilic aromatic substitution. The reaction mechanism involves two main stages: the formation of a diazonium salt (diazotization) and the subsequent copper(I)-catalyzed substitution of the diazonium group with a bromide ion.
The currently accepted mechanism for the Sandmeyer reaction involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This transfer generates an aryl radical and nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product and regenerating the copper(I) catalyst.
The following diagram illustrates the key steps of the Sandmeyer reaction mechanism.
Caption: Mechanism of the Sandmeyer reaction.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl protons.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (adjacent to nitro group) | ~7.8 | s |
| Aromatic H (adjacent to bromo group) | ~7.2 | s |
| Methyl Protons | ~2.3 - 2.5 | s |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | ~148 |
| C-Br | ~118 |
| C-CH₃ | ~135-140 |
| C-H | ~125-135 |
| CH₃ | ~19-21 |
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the nitro group, the C-Br bond, and the aromatic C-H and C=C bonds.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-Br stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 230 and 232 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group (NO₂) and successive loss of methyl groups.
Conclusion
This compound is a valuable intermediate in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, and a reliable synthetic protocol. While experimental spectroscopic data is scarce, the predicted data provided herein can serve as a useful reference for researchers working with this compound. The detailed experimental protocol and reaction mechanism information will be particularly useful for those planning to synthesize or use this compound in their research endeavors.
References
Technical Overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a chemical compound utilized as an intermediate in the synthesis of various organic molecules. It is particularly relevant for applications within the pharmaceutical, agrochemical, and specialty chemical industries.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are essential for its application in chemical synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| CAS Number | 53938-24-2 | [1][2][3] |
| Appearance | Yellowish crystalline solid | [3] |
| Purity | ≥ 98% | [3][4] |
| Density | 1.591 g/cm³ | [3] |
| Melting Point | 68-73 °C | [3] |
| InChI Key | BXLRLFDGLUSGQD-UHFFFAOYSA-N | [4] |
| Solubility | Insoluble in water, soluble in organic solvents. | [3] |
Synthesis Protocol
The following section details a common experimental procedure for the synthesis of this compound.
Starting Material: 4,5-dimethyl-2-nitroaniline
Reagents:
-
Hydrobromic acid (HBr, 48% solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH, 10% solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
Diazotization: Dissolve 1.8 mmol of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.[1] Stir the mixture at 70°C for 30 minutes. Cool the solution to -5°C. A solution of 11.3 mmol of NaNO₂ in 4 ml of water is then added.[1] Maintain the system temperature at -5°C for 15 minutes.[1]
-
Sandmeyer Reaction: A freshly prepared solution of 24.3 mmol of CuBr in 6 ml of 48% HBr is added to the reaction mixture.[1] The mixture is then heated to 70°C for 15 minutes.[1]
-
Extraction and Purification: The reaction mixture is extracted three times with 20 ml of dichloromethane.[1] The combined organic phases are washed with 20 ml of 10% NaOH solution and then dried over anhydrous Na₂SO₄.[1] The solvent is removed by filtration and evaporated under reduced pressure.[1]
-
Final Product: The resulting residue is purified by column chromatography (using a PE/EA = 9:1 mobile phase) to yield this compound as a yellow solid.[1] The reported yield for this procedure is 89.4%.[1]
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process for this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key chemical intermediate in various synthetic applications, including pharmaceutical development. This document details its chemical properties, synthesis, and potential applications, adhering to stringent data presentation and visualization standards.
Chemical Identity and Properties
IUPAC Name: this compound[1]
This compound is a substituted aromatic hydrocarbon containing a bromo, two methyl, and a nitro group attached to a benzene ring. These functional groups make it a versatile precursor for the synthesis of more complex molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | |
| CAS Number | 53938-24-2 | |
| Appearance | Yellowish crystalline solid | |
| Melting Point | 68-73 °C | |
| Density | 1.591 g/cm³ | |
| Solubility | Insoluble in water, soluble in organic solvents | |
| Purity | ≥98% |
Synthesis of this compound
The synthesis of this compound can be achieved through the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer-type reaction.
Experimental Protocol
Materials:
-
4,5-dimethyl-2-nitroaniline
-
Distilled water
-
Hydrobromic acid (HBr, 48% solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH, 10% solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
Procedure:
-
Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml). Heat the mixture to 70 °C and stir for 30 minutes. Cool the solution to -5 °C. A solution of NaNO₂ (11.3 mmol) in water (4 ml) is then added slowly while maintaining the temperature at -5 °C. The reaction mixture is stirred for an additional 15 minutes.
-
Sandmeyer Reaction: In a separate flask, a solution of CuBr (24.3 mmol) in 48% HBr (6 ml) is freshly prepared. This solution is added to the diazonium salt solution. The mixture is then heated to 70 °C for 15 minutes.
-
Extraction and Purification: The reaction mixture is cooled and extracted three times with dichloromethane (20 ml each). The combined organic layers are washed with a 10% NaOH solution (20 ml) and then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent to yield this compound as a yellow solid.
Spectroscopic Characterization
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a variety of chemical transformations. The nitro group can be reduced to an amine, which is a common functional group in many biologically active compounds. The bromo group can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.
While no specific signaling pathways involving this compound have been identified in the reviewed literature, its role as a building block in the synthesis of potentially bioactive molecules is significant. The general workflow for its application in pharmaceutical synthesis is illustrated below.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Role as a Chemical Intermediate
The diagram below outlines the logical relationship of this compound as a versatile intermediate in the synthesis of target molecules.
Caption: Role of this compound as a chemical intermediate.
References
Solubility Profile of 1-Bromo-4,5-dimethyl-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4,5-dimethyl-2-nitrobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility based on the physicochemical properties of structurally similar molecules and outlines detailed experimental protocols for its precise determination.
Core Concepts: Predicting Solubility
The solubility of an organic compound is primarily governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. This compound possesses a substituted aromatic ring, making it largely nonpolar. However, the presence of the nitro group (-NO2) introduces a degree of polarity.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit poor solubility in polar protic solvents like water and good solubility in a range of common organic solvents. This is consistent with general observations for substituted nitrobenzenes.
Data Presentation: Expected Qualitative Solubility
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | High | The polarity of these solvents can interact favorably with the nitro group, while the organic backbone of the solute is compatible with the solvent's overall character. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with limited polarity. |
| Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene ring of the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents can solvate the organic structure of the compound effectively. |
| Alcohols | Methanol, Ethanol | Moderate | The polarity of the hydroxyl group may have some affinity for the nitro group, but the overall nonpolar character of the solute will be the dominant factor. |
| Nonpolar | Hexane, Cyclohexane | Low to Moderate | The nonpolar nature of these solvents will primarily interact with the hydrocarbon portions of the solute. |
| Aqueous | Water | Insoluble | The largely nonpolar structure of this compound prevents significant interaction with the highly polar water molecules.[1] |
Experimental Workflow for Solubility Determination
The following diagram illustrates a standard workflow for the experimental determination of the solubility of an organic compound.
Caption: Logical workflow for the experimental determination of solubility.
Experimental Protocols
For accurate quantitative solubility determination, the following established methods are recommended.
Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]
a. Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
b. Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
The concentration of the solute in the clear filtrate is then determined using one of the analytical methods described below.
Analytical Methods for Concentration Determination
a. Gravimetric Analysis:
This is a straightforward method for non-volatile solutes.
i. Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the clear filtrate into the evaporating dish.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.
-
Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.
-
The mass of the dissolved solid can be calculated by subtracting the initial weight of the dish.
-
The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).
b. UV-Vis Spectroscopy:
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum.
i. Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the absorbance of each standard solution at the λmax to generate a calibration curve (absorbance vs. concentration).
-
Dilute the filtered supernatant from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
This technical guide provides a framework for understanding and determining the solubility of this compound. For drug development and research applications, precise experimental determination of solubility in relevant solvent systems is highly recommended.
References
Spectroscopic and Synthetic Profile of 1-Bromo-4,5-dimethyl-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
1-Bromo-4,5-dimethyl-2-nitrobenzene is a yellowish crystalline solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [2][3][4] |
| Molecular Weight | 230.06 g/mol | [2][4] |
| Appearance | Yellowish crystalline solid | [1] |
| Melting Point | 68-73 °C | [1] |
| Purity | >98% | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
| CAS Number | 53938-24-2 | [2][4] |
Synthesis Protocol
A common synthetic route to this compound involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer reaction.[2]
Materials:
-
4,5-dimethyl-2-nitroaniline
-
Distilled water
-
Hydrobromic acid (HBr, 48% solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH, 10% solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
Procedure:
-
Dissolve 300.0 mg (1.8 mmol) of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.
-
Stir the mixture at 70 °C for 30 minutes.
-
Cool the solution to -5 °C.
-
Add a solution of 780.0 mg (11.3 mmol) of NaNO₂ in 4 ml of water. Maintain the system temperature at -5 °C for 15 minutes.
-
Add a freshly prepared solution of 3.27 g (24.3 mmol) of CuBr in 6 ml of 48% HBr.
-
Heat the reaction mixture at 70 °C for 15 minutes.
-
Extract the mixture three times with 20 ml of dichloromethane.
-
Combine the organic phases and wash with 20 ml of 10% NaOH solution.
-
Dry the organic phase over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a 9:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain a yellow solid.[2]
Experimental Workflows
The synthesis of this compound can be visualized as a multi-step workflow.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available |
¹³C NMR Spectroscopy Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | [M]⁺ | |
| Data not available | ||
| Data not available |
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Logical Relationships in Spectroscopic Analysis
The interpretation of the spectroscopic data follows a logical workflow to elucidate and confirm the structure of the target molecule.
Caption: A diagram showing the logical relationship between different spectroscopic techniques in the structural elucidation of an organic compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 1-Bromo-4,5-dimethyl-2-nitrobenzene. The content herein is curated for professionals in research and development, offering in-depth interpretation of spectral data, standardized experimental protocols, and visual representations of molecular and procedural information to facilitate understanding and application in a laboratory setting.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established substituent effects on aromatic chemical shifts and typical proton-proton coupling constants. The electron-withdrawing nitro group is expected to deshield adjacent protons, shifting them downfield, while the methyl groups, being weakly electron-donating, will cause a slight shielding effect. The bromine atom also acts as an electron-withdrawing group through induction but an electron-donating group through resonance, with its net effect being deshielding.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Singlet | 1H | N/A |
| H-6 | 7.2 - 7.4 | Singlet | 1H | N/A |
| CH₃-4 | 2.3 - 2.5 | Singlet | 3H | N/A |
| CH₃-5 | 2.3 - 2.5 | Singlet | 3H | N/A |
Note: The aromatic protons H-3 and H-6 are predicted to be singlets as they do not have any adjacent protons to couple with (para position to each other). The two methyl groups at positions 4 and 5 are chemically equivalent and are also expected to appear as a single singlet with an integration of 6H, however, due to the asymmetry of the substitution pattern, they are chemically non-equivalent and should appear as two distinct singlets, each with an integration of 3H. The proximity to the different substituents (bromo and nitro groups) will likely cause slight differences in their chemical environments.
Standard Experimental Protocol for ¹H NMR Spectroscopy
A general methodology for acquiring a ¹H NMR spectrum of an aromatic compound like this compound is provided below. This protocol is a standard procedure and may be adapted based on the specific instrumentation and sample characteristics.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1] The choice of solvent can affect the chemical shifts.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step to obtain high-resolution spectra with sharp peaks.
-
-
Data Acquisition:
-
Set the spectrometer to the appropriate frequency for proton detection (e.g., 300, 400, or 500 MHz).
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include:
-
Number of scans (typically 8 to 16 for a sample of this concentration).
-
Relaxation delay (D1), typically 1-5 seconds, to allow for full relaxation of the protons between scans.
-
Acquisition time (AT), typically 2-4 seconds.
-
Spectral width (SW) to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) to determine the connectivity of the protons.
-
Visualizing Molecular and Experimental Frameworks
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the ¹H NMR analysis of this compound.
Caption: Predicted ¹H NMR signals for this compound.
Caption: General experimental workflow for ¹H NMR analysis.
Discussion of Predicted Spectrum
The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is expected to show two distinct singlets corresponding to the protons at the C-3 and C-6 positions. The proton at C-3 is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom, which will result in a significant downfield shift. The proton at C-6 is ortho to the bromine atom and meta to the nitro group, also resulting in a downfield shift, but likely less pronounced than that of H-3.
The two methyl groups at C-4 and C-5 are adjacent to each other. The C-4 methyl group is ortho to the bromine atom, while the C-5 methyl group is meta to the bromine atom. Conversely, the C-5 methyl group is ortho to a methyl group and meta to the nitro group, while the C-4 methyl group is also ortho to a methyl group but para to the nitro group. These differing electronic environments are expected to render them chemically non-equivalent, leading to two separate singlets in the aliphatic region of the spectrum. The integration of each of these four signals (two aromatic and two methyl) will correspond to one proton and three protons, respectively. The absence of ortho or meta coupling for the aromatic protons simplifies this region of the spectrum, making peak assignment more straightforward. The principles of analyzing substituent effects on chemical shifts are crucial for interpreting the spectra of such substituted aromatic compounds.[2][3]
References
Crystal Structure Data for 1-Bromo-4,5-dimethyl-2-nitrobenzene Remains Elusive
A comprehensive search of publicly available scientific databases and chemical literature has revealed no published crystal structure data for the compound 1-Bromo-4,5-dimethyl-2-nitrobenzene. While information regarding its synthesis and basic chemical properties is accessible, the specific crystallographic parameters, such as unit cell dimensions, bond lengths, and bond angles, do not appear to have been determined or, if determined, have not been deposited in common repositories.
For researchers, scientists, and drug development professionals seeking to understand the solid-state conformation and intermolecular interactions of this molecule, this data gap presents a significant challenge. Crystal structure data is fundamental to computational modeling, drug design, and materials science, providing insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid.
While the target compound's crystal structure remains uncharacterized, detailed crystallographic information is available for the closely related compound, 1-Bromo-4-methyl-2-nitrobenzene . This similar structure, lacking one of the methyl groups of the requested compound, may serve as a limited proxy for certain computational or comparative studies. However, it is crucial to note that the seemingly minor difference of a single methyl group can significantly influence crystal packing and molecular conformation.
Synthesis of this compound
Although crystal structure data is unavailable, methods for the synthesis of this compound have been documented. One common route involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer-type reaction with a bromide source.
A logical workflow for the synthesis and potential crystallographic analysis of this compound is outlined below. This diagram illustrates the necessary steps should a researcher endeavor to obtain the crystal structure data.
Figure 1. A generalized workflow for the synthesis and crystallographic analysis of this compound.
Conclusion for Researchers
Professionals in drug development and materials science are advised that any computational work requiring the solid-state structure of this compound would first necessitate experimental determination of its crystal structure. The lack of this foundational data in the public domain underscores an opportunity for further research to characterize this compound fully. Until such data becomes available, researchers may need to rely on theoretical calculations or data from analogous structures, while acknowledging the inherent limitations of these approaches.
An In-depth Technical Guide on the Material Safety of 1-Bromo-4,5-dimethyl-2-nitrobenzene
This guide provides a comprehensive overview of the material safety data for 1-Bromo-4,5-dimethyl-2-nitrobenzene, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes available data and extrapolates potential hazards from structurally similar compounds.
Section 1: Chemical and Physical Properties
This compound is a yellowish crystalline solid organic compound.[1] It is primarily used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8BrNO2 | [1][2][3] |
| Molecular Weight | 230.06 g/mol | [2][3][4] |
| Appearance | Yellowish crystalline solid | [1] |
| Melting Point | 68-73 °C | [1] |
| Density | 1.591 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| CAS Number | 53938-24-2 | [1][2] |
Section 2: Hazard Identification and Toxicological Profile
Potential Health Effects:
-
Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7][8]
-
Skin Irritation: Expected to cause skin irritation.[4][5][6][7][8]
-
Eye Irritation: Expected to cause serious eye irritation.[4][5][6][7][8]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[5][6][7][8][9]
-
Methemoglobinemia: A significant hazard associated with nitrobenzene compounds is the formation of methemoglobin, which can lead to cyanosis (bluish discoloration of the skin) and oxygen deprivation.[5] Effects may be delayed.[5]
-
Chronic Exposure: Prolonged or repeated exposure may cause damage to organs, potentially affecting the liver, blood, and reproductive system.[6]
Table 2: Summary of Potential Toxicological Hazards
| Hazard Category | Potential Effect | Reference Compounds |
| Acute Oral Toxicity | Harmful if swallowed | [4][6][7][8] |
| Acute Dermal Toxicity | Harmful in contact with skin | [4][6][7][8] |
| Acute Inhalation Toxicity | Harmful if inhaled | [4][6][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation | [4][6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [4][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [4][6][7][8][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Blood, Liver, Reproductive System) | [6] |
Experimental Protocols:
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would likely be followed for acute toxicity (oral, dermal, inhalation), irritation (skin, eye), and mutagenicity studies.
Section 3: Safety Precautions and Handling
Given the potential hazards, stringent safety measures should be implemented when handling this compound.
Table 3: Recommended Handling and Personal Protective Equipment (PPE)
| Control Parameter | Recommendation | Source |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower. | [5][9][10] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [6][7] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. | [6][7][9] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved particulate respirator. | [9] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [5][6] |
Storage:
-
Store in a tightly closed container.[5]
-
Store away from incompatible substances such as strong oxidizing agents and strong bases.[5][6]
-
Keep away from moisture.[1]
Spill and Disposal:
-
Spills: In case of a spill, avoid generating dust.[5] Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[5][9][10] Ensure adequate ventilation.[5][10]
-
Disposal: Dispose of waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[6]
Section 4: Visualized Safety Workflows
To aid researchers in safely managing this chemical, the following workflows have been visualized using Graphviz.
Caption: Workflow for Hazard Assessment and Emergency Response.
References
- 1. 1-Bromo-4 5-dimethyl-2-nitrobenzene CAS:53938-24-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 2. This compound | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1-Bromo-2,4-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. capotchem.com [capotchem.com]
- 10. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a versatile chemical intermediate. This document details its nomenclature, chemical and physical properties, synthesis, and potential applications in research and development, with a focus on its relevance to the pharmaceutical and agrochemical industries.
Nomenclature and Synonyms
This compound is systematically named under IUPAC nomenclature. However, it is also known by several other names in commercial and research contexts. A clear understanding of these synonyms is crucial for effective literature and database searches.
| Systematic Name | Synonyms | Registry Numbers |
| This compound | 2-Bromo-4,5-dimethylnitrobenzene | CAS: 53938-24-2[1] |
| 4-Bromo-5-nitro-o-xylene | PubChem CID: 825937[1] | |
| Benzene, 1-bromo-4,5-dimethyl-2-nitro- | ||
| 1-Brom-4,5-dimethyl-2-nitro-benzol | ||
| 2-Brom-4,5-dimethyl-nitrobenzol | ||
| QC-906 |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Yellowish crystalline solid | [2] |
| Melting Point | 68-73 °C | [2] |
| Density | 1.591 g/cm³ | [2] |
| Solubility | Insoluble in water, soluble in organic solvents | [2] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 3) | 7.8 - 8.0 | s | 1H |
| Aromatic H (position 6) | 7.2 - 7.4 | s | 1H |
| Methyl H (position 4) | ~2.3 | s | 3H |
| Methyl H (position 5) | ~2.3 | s | 3H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | 148 - 152 |
| C-Br | 118 - 122 |
| C-CH₃ (position 4) | 138 - 142 |
| C-CH₃ (position 5) | 135 - 139 |
| C-H (position 3) | 130 - 134 |
| C-H (position 6) | 125 - 129 |
| -CH₃ (position 4) | 19 - 21 |
| -CH₃ (position 5) | 19 - 21 |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
The primary synthetic route to this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed displacement of the diazonium group.[3]
Starting Material: 4,5-dimethyl-2-nitroaniline
Reagents and Solvents:
-
4,5-dimethyl-2-nitroaniline
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH), 10% solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
-
Distilled water
Procedure:
-
Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline (1.0 eq) in a mixture of distilled water and 48% HBr. Heat the mixture to 70°C and stir for 30 minutes. Cool the solution to -5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (a slight excess) while maintaining the temperature at -5°C. Stir the resulting diazonium salt solution for 15 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% HBr. Add this freshly prepared CuBr solution to the cold diazonium salt solution. Heat the reaction mixture to 70°C for 15 minutes.
-
Work-up and Purification: After cooling to room temperature, extract the mixture three times with dichloromethane. Combine the organic layers and wash with a 10% NaOH solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (9:1) eluent to yield this compound as a yellow solid.[3] A reported yield for a similar reaction is 89.4%.[3]
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for this compound is limited in the public domain, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects, including antimicrobial and anticancer properties.
The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells. This reduction can lead to the formation of reactive nitrogen species that can induce cellular damage, providing a basis for their therapeutic potential.
Hypothesized Mechanism of Action for Nitroaromatic Compounds
Caption: General mechanism of action for nitroaromatic compounds.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of the bromo and nitro functional groups allows for a variety of chemical transformations.
The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). This amine can then be further functionalized.
Logical Relationship of this compound in Synthesis
Caption: Synthetic utility of this compound.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological activities and the development of novel synthetic methodologies will continue to enhance its value as a key chemical intermediate.
References
Navigating the Unseen Risks: A Technical Guide to the Health and Safety Hazards of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,5-dimethyl-2-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. As with any novel chemical entity, a thorough understanding of its health and safety hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth analysis of the potential hazards associated with this compound, based on data from structurally similar compounds and established toxicological principles for nitroaromatic compounds. Due to the limited availability of specific toxicological data for this exact molecule, this guide emphasizes a precautionary approach, drawing inferences from closely related chemical structures.
I. Physicochemical and Toxicological Data
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 1-Bromo-4-nitrobenzene | 4,5-Dimethyl-2-nitroaniline |
| CAS Number | 53938-24-2[1] | 586-78-7 | 6972-71-0[2] |
| Molecular Formula | C₈H₈BrNO₂[1] | C₆H₄BrNO₂[3] | C₈H₁₀N₂O₂[2] |
| Molecular Weight | 230.06 g/mol [1] | 202.01 g/mol [3] | 166.18 g/mol [2] |
| Appearance | Yellowish crystalline solid[4] | Light yellow powder solid | Brown powder solid[2] |
| Melting Point | 68-73 °C[4] | 125 - 127 °C | 138 - 143 °C[2] |
| Boiling Point | Not available | 256.6 °C | Not available[2] |
| Solubility | Insoluble in water, soluble in organic solvents[4] | Insoluble in water | No information available[2] |
Table 2: GHS Hazard Classifications for Structurally Similar Compounds
| Hazard Class | 1-Bromo-2,4-dimethyl-5-nitrobenzene (Isomer)[5] | 4,5-Dimethyl-2-nitroaniline[2] | 1-Bromo-2-nitrobenzene[6] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) | Category 3 (Toxic if swallowed) |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | Category 4 (Harmful in contact with skin) | Category 3 (Toxic in contact with skin) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | Category 4 (Harmful if inhaled) | - |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation)[6] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation)[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (Respiratory system) | Category 3 (May cause respiratory irritation)[6] |
Note: The GHS classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals. The categories range from 1 (most severe) to 5 (least severe).
II. Health and Safety Hazards
Based on the data from analogous compounds, this compound is anticipated to present the following health and safety hazards:
-
Acute Toxicity : It is likely harmful if swallowed, inhaled, or absorbed through the skin.[2][5] Exposure can lead to systemic toxicity.
-
Skin and Eye Irritation : The compound is expected to cause skin and serious eye irritation upon contact.[2][5][6]
-
Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[2][5][6]
-
Methemoglobinemia : A significant hazard associated with nitroaromatic compounds is the induction of methemoglobinemia. This condition impairs the oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.
-
Carcinogenicity and Mutagenicity : While no specific data exists for this compound, some xylidine isomers are classified as possible human carcinogens.[7] Aromatic amines, which can be metabolites of nitroaromatic compounds, are a class of chemicals with known carcinogenic potential.
III. Experimental Protocols
For the safety assessment of this compound, standardized experimental protocols should be followed. The OECD Guidelines for the Testing of Chemicals are internationally recognized and provide a framework for such evaluations.
A. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
This method is a sequential test that uses a minimum number of animals to estimate the LD50 (the dose lethal to 50% of the test animals).
-
Animal Selection : Healthy, young adult rodents (usually rats), from a single sex (typically females as they are often more sensitive).
-
Housing and Fasting : Animals are caged individually and fasted (food, but not water) overnight before dosing.
-
Dose Administration : The test substance is administered orally by gavage in a single dose. The dose for the first animal is selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).
-
Sequential Dosing : The dose for the next animal is adjusted up or down depending on the outcome for the previous animal (survival or death).
-
Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis : The LD50 is calculated using the maximum likelihood method.
B. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This in vitro method assesses the potential of a chemical to cause skin irritation.
-
Test System : A commercially available Reconstructed Human Epidermis (RhE) model.
-
Test Procedure :
-
A small amount of the test chemical is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
The test chemical is then removed by washing.
-
The tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT assay). The viability of the treated tissue is compared to that of a negative control.
-
Classification : A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
IV. Visualizations
The following diagrams illustrate key concepts related to the health and safety of this compound.
Caption: Workflow for hazard identification of a novel chemical.
References
- 1. This compound | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]
- 4. 1-Bromo-4 5-dimethyl-2-nitrobenzene CAS:53938-24-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 5. 1-Bromo-2,4-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on Substituted Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on substituted nitrobenzenes. The presence of a nitro group, a potent deactivating group, profoundly influences the reactivity of the aromatic ring and the regioselectivity of subsequent substitutions. Understanding these effects is paramount for the rational design of synthetic routes in medicinal chemistry and materials science. This document delves into the theoretical underpinnings, presents quantitative data, details experimental protocols for key reactions, and provides visual representations of the underlying chemical principles.
Theoretical Background: The Influence of the Nitro Group and Other Substituents
The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both a negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). This dual nature has two major consequences for electrophilic aromatic substitution:
-
Deactivation of the Aromatic Ring: The nitro group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2] Compared to benzene, nitrobenzene can be millions of times less reactive in EAS reactions.[3] This deactivation often necessitates harsher reaction conditions, such as higher temperatures and stronger acid catalysts, to achieve substitution.[2]
-
Meta-Directing Effect: The resonance structures of nitrobenzene reveal that the electron density is significantly reduced at the ortho and para positions, which bear a partial positive charge. Consequently, the meta positions are the least deactivated and are the preferred sites for electrophilic attack.[1]
When a second substituent is present on the nitrobenzene ring, the overall reactivity and the position of the incoming electrophile are determined by the combined electronic effects of both groups. The directing effects of various substituents are summarized below:
-
Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the ring, increasing its reactivity. Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups.
-
Deactivating Groups (Ortho-, Para-Directing): Halogens (-F, -Cl, -Br, -I) are an exception, as they are deactivating due to their inductive effect but direct incoming groups to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance.
-
Deactivating Groups (Meta-Directing): These groups strongly withdraw electron density from the ring. Besides the nitro group, this category includes carbonyl compounds (-CHO, -COR), nitriles (-CN), and sulfonic acids (-SO₃H).
In cases where the directing effects of the existing substituents are in opposition, the most powerfully activating group generally dictates the position of substitution. However, steric hindrance can also play a significant role in determining the final product distribution.
Common Electrophilic Aromatic Substitution Reactions on Substituted Nitrobenzenes
This section explores several key EAS reactions, providing quantitative data on isomer distribution and detailed experimental protocols.
Nitration
Nitration is the introduction of a second nitro group onto a substituted nitrobenzene, typically using a mixture of concentrated nitric acid and sulfuric acid. The electrophile in this reaction is the nitronium ion (NO₂⁺).
| Starting Material | Electrophile | Product Isomer Distribution (%) | Overall Yield (%) | Reference |
| Chlorobenzene | NO₂⁺ | ortho-Dichloronitrobenzene: 34-36 | 98 | [4][5] |
| para-Dichloronitrobenzene: 63-65 | ||||
| meta-Dichloronitrobenzene: ~1 | ||||
| Toluene | NO₂⁺ | ortho-Nitrotoluene: 58.5 | High | [1][6] |
| para-Nitrotoluene: 37 | ||||
| meta-Nitrotoluene: 4.5 | ||||
| p-Nitrotoluene | NO₂⁺ | 2,4-Dinitrotoluene | 96 | [7] |
| Toluene (dinitration) | NO₂⁺ | 2,4-Dinitrotoluene: ~80 | High | [7][8] |
| 2,6-Dinitrotoluene: ~20 | ||||
| o-Nitrotoluene | NO₂⁺ | 2,4-Dinitrotoluene: ~67 | High | [7] |
| 2,6-Dinitrotoluene: ~33 |
This protocol describes a continuous operation for the synthesis of 2,4-dinitrotoluene.
Materials:
-
p-Nitrotoluene
-
Mixed acid (containing equimolar nitric acid)
Procedure:
-
The nitration of p-nitrotoluene is carried out with mixed acid under controlled conditions in a continuous operation.
-
For tighter control of the process, cocurrent flow is utilized in each step to separate the mono- and dinitration stages, with countercurrent flow between them to prevent under- or over-nitration.
-
After the nitration is complete, if the separation of the resulting emulsion is challenging, the introduction of pure product can facilitate rapid separation.
-
This process typically yields 96% of 2,4-dinitrotoluene.
Safety Precautions:
-
Nitration reactions are highly exothermic and can be explosive if not properly controlled.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
Halogenation
Halogenation of substituted nitrobenzenes introduces a halogen atom (Cl, Br) onto the aromatic ring. Due to the deactivating nature of the nitro group, this reaction often requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) and elevated temperatures.
| Starting Material | Reagents | Product Isomer Distribution (%) | Reference |
| Nitrobenzene | Cl₂ / FeCl₃ | meta-Chloronitrobenzene: Predominant | [9] |
| ortho-Chloronitrobenzene: Minor | |||
| para-Chloronitrobenzene: Minor |
Materials:
-
Nitrobenzene
-
Sublimed Iron(III) chloride (FeCl₃)
-
Chlorine gas (Cl₂)
Procedure:
-
The chlorination of nitrobenzene is conducted in the presence of a sublimed iron(III) chloride catalyst.
-
The reaction temperature is maintained between 33-45 °C.
-
Chlorine gas is bubbled through the reaction mixture.
-
The reaction yields a mixture of isomers, with m-chloronitrobenzene being the major product.
-
Purification can be challenging due to the similar physical properties of the isomers. A potential purification strategy involves hydrolysis of the ortho- and para-isomers, which are more activated towards nucleophilic substitution at the chlorine site, leaving the meta-isomer intact.
Safety Precautions:
-
Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety measures in place.
-
Iron(III) chloride is corrosive and moisture-sensitive.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) are typically used as the sulfonating agents for deactivated rings.
| Starting Material | Reagents | Product Isomer Distribution (%) | Reference |
| Chlorobenzene | SO₃ in liquid SO₂ | para-Chlorobenzenesulfonic acid: 98.96 ± 0.12 | [10] |
| ortho-Chlorobenzenesulfonic acid: 0.95 ± 0.03 | |||
| meta-Chlorobenzenesulfonic acid: 0.09 ± 0.02 |
This protocol outlines the sulfonation using sulfur trioxide in liquid sulfur dioxide.
Materials:
-
Chlorobenzene
-
Sulfur trioxide (SO₃)
-
Liquid sulfur dioxide (SO₂)
Procedure:
-
The sulfonation of chlorobenzene is carried out using sulfur trioxide in liquid sulfur dioxide as the solvent.
-
The reaction is conducted at a temperature of -12.5 °C.
-
The isomer distribution of the resulting chlorobenzenesulfonic acid is determined using an isotope dilution technique.
-
The reaction predominantly yields the para-isomer.
Safety Precautions:
-
Sulfur trioxide and liquid sulfur dioxide are highly corrosive and toxic. This experiment requires specialized equipment and should only be performed by trained personnel in a suitable laboratory setting.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated aromatic rings such as nitrobenzene.[2][11][12][13] The strong electron-withdrawing nature of the nitro group deactivates the ring to such an extent that it does not react with the carbocation or acylium ion electrophiles generated in these reactions.[14] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions on other, more reactive substrates.
Visualizing Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the electrophilic aromatic substitution on substituted nitrobenzenes.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 8. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]
- 9. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 10. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 11. Substituent effects in Friedel-Crafts reactions [mail.almerja.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene from 4-Nitro-o-xylene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the synthesis of 1-bromo-4,5-dimethyl-2-nitrobenzene via the electrophilic bromination of 4-nitro-o-xylene. The procedure is based on established methods for the bromination of aromatic compounds. In this reaction, the starting material, 4-nitro-o-xylene, is treated with a brominating agent in the presence of a Lewis acid catalyst. The nitro group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The position of bromination will be influenced by the combined directing effects of these substituents. The final product is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.
Chemical Reaction:
The overall chemical transformation is depicted below:
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction generates hydrogen bromide gas, which is corrosive and toxic. Use a gas trap to neutralize it.
-
Handle anhydrous reagents with care to avoid exposure to moisture.
Characterization:
The final product should be characterized by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.
-
Melting Point: To assess the purity of the compound.
Application Note: Lab-Scale Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene
**Abstract
This document outlines a detailed protocol for the laboratory-scale synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a key intermediate in various chemical and pharmaceutical research applications. The described method utilizes a Sandmeyer reaction, starting from 4,5-dimethyl-2-nitroaniline. This protocol provides a straightforward procedure with a high yield, suitable for researchers in organic synthesis and drug development. All quantitative data is presented in a clear, tabular format, and a comprehensive workflow diagram is included for easy reference.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules. Its functional groups—a bromine atom and a nitro group on a dimethylated benzene ring—offer multiple sites for further chemical modification. This application note details a reliable lab-scale synthesis protocol, ensuring a high yield and purity of the final product. The procedure involves the diazotization of 4,5-dimethyl-2-nitroaniline followed by a copper(I) bromide-mediated Sandmeyer reaction.
Reaction Scheme
The synthesis proceeds via the following two main steps:
-
Diazotization: 4,5-dimethyl-2-nitroaniline is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt.
-
Sandmeyer Reaction: The in-situ generated diazonium salt is then reacted with copper(I) bromide to yield the desired this compound.
Materials and Methods
3.1. Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4,5-dimethyl-2-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 300.0 mg | 1.8 |
| Hydrobromic Acid (48%) | HBr | 80.91 | 38 ml | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 780.0 mg | 11.3 |
| Copper(I) Bromide | CuBr | 143.45 | 3.27 g | 24.3 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 60 ml | - |
| Sodium Hydroxide (10%) | NaOH | 40.00 | 20 ml | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Petroleum Ether | - | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Distilled Water | H₂O | 18.02 | 15.4 ml | - |
3.2. Equipment
-
Round-bottom flask
-
Stirring plate and magnetic stirrer bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Experimental Protocol
Step 1: Dissolution of Starting Material
-
In a suitable round-bottom flask, dissolve 300.0 mg (1.8 mmol) of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% hydrobromic acid solution.[1]
-
Stir the mixture at 70°C for 30 minutes.[1]
Step 2: Diazotization
-
Cool the solution to -5°C using an ice-salt bath.
-
Slowly add a solution of 780.0 mg (11.3 mmol) of sodium nitrite in 4 ml of distilled water.[1]
-
Maintain the temperature of the reaction mixture at -5°C for an additional 15 minutes.[1]
Step 3: Sandmeyer Reaction
-
In a separate flask, prepare a fresh solution of 3.27 g (24.3 mmol) of copper(I) bromide in 6 ml of 48% hydrobromic acid.[1]
-
Add the freshly prepared CuBr solution to the diazonium salt solution.
-
Heat the reaction mixture at 70°C for 15 minutes.[1]
Step 4: Work-up and Extraction
-
After cooling to room temperature, extract the reaction mixture three times with 20 ml of dichloromethane.[1]
-
Combine the organic layers and wash with 20 ml of a 10% sodium hydroxide solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and evaporate the solvent under reduced pressure.[1]
Step 5: Purification
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent.[1]
-
This will yield a yellow solid.[1]
Results
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (mg) | Yield (%) | Appearance |
| This compound | C₈H₈BrNO₂ | 230.06 | 370.2 | 89.4 | Yellow Solid |
Workflow Diagram
References
Applications of 1-Bromo-4,5-dimethyl-2-nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,5-dimethyl-2-nitrobenzene (CAS No. 53938-24-2) is a versatile aromatic building block with significant potential in pharmaceutical synthesis.[1] Its unique substitution pattern, featuring a labile bromine atom, an electron-withdrawing nitro group, and two methyl groups, allows for a range of chemical transformations crucial for the construction of complex molecular scaffolds. The primary utility of this compound lies in its role as an intermediate for introducing the 4,5-dimethyl-2-nitrophenyl or, upon reduction, the 4,5-dimethyl-2-aminophenyl moiety into target molecules. This note details key applications and provides generalized experimental protocols for its use in pharmaceutical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 53938-24-2 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Yellowish crystalline solid | [1] |
| Melting Point | 68-73 °C | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Core Applications in Pharmaceutical Synthesis
The strategic placement of the bromo and nitro groups on the dimethylated benzene ring makes this compound a valuable precursor for a variety of reactions central to drug discovery and development. The primary applications involve:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of the bromine atom by a variety of nucleophiles. This is a cornerstone reaction for introducing amine, ether, and thioether linkages, which are prevalent in many active pharmaceutical ingredients (APIs).
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental, as aromatic amines are key intermediates in the synthesis of a vast array of pharmaceuticals, including heterocycles and amides.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, allowing for the construction of complex biaryl structures often found in modern therapeutics.[4]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the Sandmeyer reaction of 4,5-dimethyl-2-nitroaniline.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
Dissolve 4,5-dimethyl-2-nitroaniline (1.0 eq) in a mixture of distilled water and 48% hydrobromic acid (HBr).
-
Stir the mixture at 70 °C for 30 minutes, then cool to -5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) while maintaining the temperature at -5 °C.
-
Stir the resulting diazonium salt solution at -5 °C for 15 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2-1.5 eq) in 48% HBr.
-
Add the freshly prepared CuBr solution to the diazonium salt solution and heat the reaction mixture at 70 °C for 15 minutes.
-
After cooling to room temperature, extract the mixture with dichloromethane (3x).
-
Wash the combined organic layers with 10% sodium hydroxide (NaOH) solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the title compound as a yellow solid.[2]
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 4,5-dimethyl-2-nitroaniline | 1.0 eq | Starting Material |
| 48% Hydrobromic Acid | Varies | Solvent and Reagent |
| Sodium Nitrite | 1.1 - 1.5 eq | Diazotizing Agent |
| Copper(I) Bromide | 1.2 - 1.5 eq | Catalyst for Sandmeyer Reaction |
| Dichloromethane | Varies | Extraction Solvent |
| 10% Sodium Hydroxide | Varies | Neutralization/Wash |
| Anhydrous Sodium Sulfate | Varies | Drying Agent |
Application in Nucleophilic Aromatic Substitution (SNAr)
This generalized protocol describes the reaction of this compound with a generic primary or secondary amine nucleophile.
Caption: Nucleophilic Aromatic Substitution (SNAr).
Protocol:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (1.1-1.5 eq).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 4,5-dimethyl-2-nitroaniline derivative.
| Parameter | Condition | Purpose |
| Solvent | DMF, DMSO, or other polar aprotic solvent | To dissolve reactants and facilitate the reaction |
| Base | K₂CO₃, Et₃N, or other non-nucleophilic base | To neutralize the HBr formed during the reaction |
| Temperature | 80-120 °C | To provide activation energy for the reaction |
| Reaction Time | Varies (typically 2-24 hours) | Monitored by TLC or LC-MS for completion |
Application in Nitro Group Reduction
This protocol outlines a standard procedure for the reduction of the nitro group to an amine using tin(II) chloride.
Caption: Reduction of the Nitro Group.
Protocol:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-Bromo-4,5-dimethylaniline, which can be used in the next step or purified further by column chromatography.
| Reagent | Molar Ratio | Purpose |
| Tin(II) Chloride Dihydrate | 3.0 - 5.0 eq | Reducing Agent |
| Ethanol | Solvent | Reaction Medium |
| Saturated Sodium Bicarbonate | Varies | Neutralization |
Application in Suzuki-Miyaura Cross-Coupling
This generalized protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired biaryl product.
| Component | Example | Molar/Molar Ratio | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.02 - 0.05 eq | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq | Activates the boronic acid |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | Varies | Reaction Medium |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its reactivity allows for the strategic introduction of diverse functionalities through nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a foundational framework for researchers and scientists to utilize this compound in the development of novel and complex drug candidates. Careful optimization of reaction conditions will be necessary for specific substrates and target molecules.
References
Application Notes and Protocols: 1-Bromo-4,5-dimethyl-2-nitrobenzene as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,5-dimethyl-2-nitrobenzene is a valuable aromatic building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds. Its structure, featuring a bromine atom and a nitro group on a dimethylated benzene ring, offers multiple reaction sites for strategic functionalization and cyclization. The bromine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the nitro group can be readily reduced to an amino group, a key step in the formation of many nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems using this compound as a key starting material.
Key Reactive Features
The synthetic utility of this compound stems from two primary reactive sites:
-
The Bromine Atom: This halogen can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. More importantly, it can be selectively reduced to an amino group (-NH2) under various conditions, which is a common precursor for the synthesis of nitrogen-containing heterocycles.
These features allow for a stepwise and controlled approach to the synthesis of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Application Note 1: Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. By first reducing the nitro group of this compound, a substituted o-phenylenediamine can be generated and subsequently cyclized.
Proposed Synthetic Pathway
Application Notes and Protocols: Suzuki Coupling Reactions Using 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4,5-dimethyl-2-nitrobenzene with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex biaryl scaffolds, which are prevalent in medicinally important compounds and advanced materials.[1]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in modern organic synthesis.[2] It involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3][4] This methodology is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[5]
This compound is a useful building block, incorporating an electron-withdrawing nitro group and electron-donating methyl groups on the aromatic ring. The Suzuki coupling of this substrate allows for the synthesis of substituted 4,5-dimethyl-2-nitro-1,1'-biphenyls, which can be further functionalized, for instance, by reduction of the nitro group to an amine, to generate a diverse library of compounds for drug discovery and materials science applications.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific arylboronic acids and desired scales.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Sterically Hindered Arylboronic Acids
For sterically demanding coupling partners, a more active catalyst system may be required.
Materials:
-
This compound (1.0 equiv)
-
Sterically hindered arylboronic acid (1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir vigorously at a temperature ranging from 100-120 °C.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps outlined in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative arylboronic acids. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88-96 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 80-90 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O | 85 | 16 | 82-92 |
| 5 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 10 | 75-85 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the nitro group renders the aryl bromide electron-deficient, which can influence its reactivity in cross-coupling reactions.[3] These protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are designed to serve as a comprehensive guide for researchers in academic and industrial settings.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound with various coupling partners can be represented by the following general scheme:
Caption: General scheme of palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5] For an electron-deficient substrate like this compound, this reaction can proceed efficiently to form biaryl structures.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 8 | ~75-85 |
Yields are estimated based on reactions with structurally similar electron-deficient aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[6][7] This reaction is particularly useful for the synthesis of substituted alkenes.
Data Presentation: Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 18 | ~70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Na₂CO₃ | NMP | 120 | 24 | ~65-80 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 16 | ~70-80 |
Yields are estimated based on reactions with structurally similar electron-deficient aryl bromides.[8][9]
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), ligand (e.g., P(o-tol)₃, 0.02 mmol, 2 mol%), and base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[10][11] Copper-free conditions have also been developed.[12]
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu-cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~80-90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | Dioxane | 80 | 12 | ~75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 10 | ~70-80 |
Yields are estimated based on reactions with structurally similar aryl bromides.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 65 °C) for the indicated time (e.g., 6 hours).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture, filter through a pad of celite, and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[2][13]
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | Cs₂CO₃ | t-BuOH | 90 | 20 | ~75-85 |
Yields are estimated based on reactions with structurally similar electron-deficient aryl bromides.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.). Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the vial and heat with stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).
-
Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Optimization of Reaction Conditions
For all the described cross-coupling reactions, optimization of various parameters may be necessary to achieve the desired outcome. The following flowchart provides a general guide for optimizing these reactions.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sctunisie.org [sctunisie.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. research.rug.nl [research.rug.nl]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Note: A Versatile Protocol for the Synthesis of Novel Benzimidazole Derivatives from 1-Bromo-4,5-dimethyl-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, three-step protocol for the synthesis of novel 1,2,5,6-tetrasubstituted benzimidazole derivatives, starting from the commercially available reagent 1-Bromo-4,5-dimethyl-2-nitrobenzene. The protocol outlines a versatile pathway involving aromatic nucleophilic substitution, nitro group reduction, and subsequent cyclization to form the benzimidazole core. This methodology is designed to be adaptable for creating a library of derivatives for applications in medicinal chemistry and drug discovery. The application note includes comprehensive experimental procedures, data presentation tables, and workflow visualizations to guide researchers.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] These heterocyclic entities exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2] The synthesis of novel benzimidazole scaffolds is therefore of significant interest in the pursuit of new therapeutic agents.
One of the most prevalent methods for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative.[3][4][5] This application note details a robust synthetic strategy that begins with this compound to first generate a substituted o-phenylenediamine intermediate, which is then cyclized to yield the target benzimidazole. This multi-step approach allows for the introduction of diverse substituents at the N-1 and C-2 positions, making it a powerful tool for developing compound libraries for structure-activity relationship (SAR) studies.
Overall Synthetic Pathway
The synthesis is accomplished via a three-step sequence as illustrated below. The pathway begins with a nucleophilic aromatic substitution (SNAr) on this compound, followed by the reduction of the nitro group, and concludes with the condensation and cyclization to form the benzimidazole ring.
Caption: Overall synthetic route to novel benzimidazole derivatives.
Experimental Protocols
This section provides detailed methodologies for each step of the synthesis. For the purpose of this protocol, we will use benzylamine as the exemplary R¹-NH₂ amine and 4-chlorobenzaldehyde as the exemplary R²-CHO aldehyde.
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier |
| This compound | 53938-24-2 | 230.06 | Sigma-Aldrich |
| Benzylamine | 100-46-9 | 107.15 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | VWR |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | Sigma-Aldrich |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Fisher Scientific |
| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR |
| Hexanes | 110-54-3 | 86.18 | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Fisher Scientific |
Step 1: Synthesis of N-benzyl-4,5-dimethyl-2-nitroaniline
-
To a 100 mL round-bottom flask, add this compound (2.30 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and 30 mL of DMF.
-
Stir the mixture at room temperature and add benzylamine (1.30 g, 12.0 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to 90 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes).
-
After completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.
-
A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 50 mL) and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield N-benzyl-4,5-dimethyl-2-nitroaniline as a yellow solid.
Step 2: Synthesis of N¹-benzyl-4,5-dimethylbenzene-1,2-diamine
-
Suspend the synthesized N-benzyl-4,5-dimethyl-2-nitroaniline (2.56 g, 10.0 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
To this stirred suspension, add Tin(II) chloride dihydrate (11.28 g, 50.0 mmol) in one portion.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. The yellow suspension should become a clear, colorless solution. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice.
-
Basify the mixture to pH ~8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. A precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude diamine, which is often used in the next step without further purification.
Step 3: Synthesis of 1-benzyl-2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole
-
Dissolve the crude N¹-benzyl-4,5-dimethylbenzene-1,2-diamine (approx. 10.0 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add 4-chlorobenzaldehyde (1.47 g, 10.5 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 1-benzyl-2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole as a crystalline solid.
Data and Results
The following tables summarize the expected outcomes and characterization data for the synthesized compounds. (Note: Data is representative).
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Product Name | Reaction Time (h) | Temp (°C) | Solvent | Expected Yield (%) |
|---|---|---|---|---|---|
| 1 | N-benzyl-4,5-dimethyl-2-nitroaniline | 16 | 90 | DMF | 80-90 |
| 2 | N¹-benzyl-4,5-dimethylbenzene-1,2-diamine | 4 | 78 | EtOH | 85-95 |
| 3 | 1-benzyl-2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole | 8 | 78 | EtOH | 75-85 |
Table 3: Representative Characterization Data for the Final Product
| Analysis | Data |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-180 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, J=8.4 Hz, 2H), 7.40 (s, 1H), 7.35 (d, J=8.4 Hz, 2H), 7.30-7.25 (m, 3H), 7.10 (s, 1H), 7.05 (d, J=7.2 Hz, 2H), 5.40 (s, 2H), 2.35 (s, 3H), 2.30 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.1, 142.5, 137.2, 135.8, 134.5, 132.1, 130.5, 129.8, 128.9, 128.0, 126.5, 120.1, 111.0, 48.5, 20.5, 20.2. |
| MS (ESI+) m/z | Calculated for C₂₂H₂₀ClN₂ [M+H]⁺: 347.13, Found: 347.2. |
General Experimental Workflow
The overall process from setup to characterization follows a standard synthetic chemistry workflow.
Caption: General laboratory workflow for synthesis and purification.
Conclusion
This application note provides a comprehensive and adaptable protocol for the synthesis of novel 1,2,5,6-tetrasubstituted benzimidazole derivatives. By starting with this compound, researchers can systematically introduce a variety of substituents at key positions on the benzimidazole scaffold. The detailed procedures, expected results, and workflow diagrams offer a clear roadmap for chemists aiming to expand their compound libraries for screening in drug discovery and development programs.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. [PDF] Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities | Semantic Scholar [semanticscholar.org]
- 3. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 1-Bromo-4,5-dimethyl-2-nitrobenzene to the corresponding aniline, 4-Bromo-2,3-dimethylaniline, is a critical transformation in synthetic organic chemistry. The resulting aniline is a valuable intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of a bromine atom on the aromatic ring necessitates the use of chemoselective reduction methods to avoid dehalogenation, a common side reaction with some catalytic hydrogenation techniques. These application notes provide detailed protocols for common and effective methods for this transformation, along with comparative data to aid in method selection.
Reaction Scheme
Caption: General reaction for the reduction of this compound.
Comparative Data of Reduction Methods
The following table summarizes typical quantitative data for the reduction of substituted nitroaromatics using methods that are chemoselective for the nitro group in the presence of halogens. While the data is not specific to this compound, it provides a representative comparison of expected outcomes.
| Method | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl | Ethanol/Water | Reflux (≈ 80) | 1 - 4 | 85 - 95 | A robust, cost-effective, and environmentally benign method with high functional group tolerance.[1][2][3] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol | Reflux (≈ 80) | 1 - 3 | 90 - 98 | A mild and highly selective method, effective for substrates with various sensitive functional groups.[4][5][6] |
| Catalytic Hydrogenation | Raney® Nickel, H₂ gas | Methanol/Ethanol | 25 - 50 | 2 - 8 | 80 - 95 | Effective for nitro group reduction without dehalogenation, which can be an issue with Pd/C. |
Experimental Protocols
Method 1: Reduction with Iron and Ammonium Chloride
This protocol is a classic and reliable method for the reduction of aromatic nitro compounds, known for its high chemoselectivity and tolerance of halogen substituents.
Workflow Diagram
Caption: Workflow for the reduction of this compound with Fe/NH₄Cl.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
To this solution, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,3-dimethylaniline.
-
If necessary, purify the product by column chromatography on silica gel.
Method 2: Reduction with Tin(II) Chloride
This method is particularly mild and offers excellent selectivity, making it suitable for substrates with sensitive functional groups.
Workflow Diagram
Caption: Workflow for the reduction of this compound with SnCl₂.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until completion (typically 1-3 hours).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify as needed by column chromatography or recrystallization.[4][6]
Method 3: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a clean and efficient reduction method. The use of Raney® Nickel is recommended over Palladium on Carbon (Pd/C) to minimize the risk of dehalogenation of the bromine substituent.
Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Procedure:
-
To a hydrogenation vessel, add this compound (1.0 eq) dissolved in methanol or ethanol.
-
Carefully add Raney® Nickel (typically 5-10% by weight of the substrate) to the vessel. Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry under solvent.
-
Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite® pad to dry, as it can ignite. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify the product if necessary.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Bromo-4,5-dimethyl-2-nitrobenzene is an activated aryl halide poised for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds. The strategic placement of a nitro group ortho to the bromine atom significantly activates the aromatic ring towards nucleophilic attack. This document provides a theoretical framework, general considerations, and speculative protocols for conducting SNAr reactions on this substrate. It is important to note that a comprehensive search of available chemical literature did not yield specific examples of SNAr reactions performed on this compound. Therefore, the protocols provided herein are based on established principles of SNAr reactions on analogous substrates and should be considered as starting points for experimental investigation.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction class in organic synthesis, enabling the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For this reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
In the case of this compound, the nitro group (-NO2) at the C2 position serves as a powerful EWG. This group activates the ring for nucleophilic attack at the C1 position (the ipso-carbon) by stabilizing the intermediate Meisenheimer complex through resonance. The methyl groups at C4 and C5, being weakly electron-donating, have a lesser electronic influence on the reaction but may exert some steric effects.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[1][2][3]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.
General Considerations for SNAr Reactions
Several factors influence the success and rate of SNAr reactions:
-
Nucleophile: The reactivity of the nucleophile is crucial. Stronger nucleophiles generally react faster. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, amines (primary and secondary), and azide ions.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often the solvents of choice. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can accommodate the charged Meisenheimer complex.
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. However, the high reactivity of some activated aryl halides may allow for reactions to occur at or near room temperature.
-
Base: When using nucleophiles that are conjugate acids of strong bases (e.g., phenols, thiols, or some amines), the addition of a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or NaH) is necessary to deprotonate the nucleophile and generate the more reactive anionic species.
Predicted Reactivity of this compound
The nitro group ortho to the bromine atom in this compound strongly activates the substrate for SNAr. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group, providing significant stabilization. The methyl groups at the 4 and 5 positions are not expected to significantly hinder the reaction electronically. Steric hindrance from the C5-methyl group is possible but likely to be minimal for many nucleophiles.
Hypothetical Experimental Protocols
The following protocols are generalized starting points for exploring the SNAr chemistry of this compound. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry.
Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes the synthesis of N-(4,5-dimethyl-2-nitrophenyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add DMF or DMSO as the solvent.
-
Add piperidine (1.2-1.5 eq) and a base such as K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol describes the synthesis of 1-methoxy-4,5-dimethyl-2-nitrobenzene.
Materials:
-
This compound
-
Sodium methoxide (CH3ONa) solution in methanol or solid
-
Anhydrous methanol (MeOH) or an aprotic solvent like DMF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or methanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of sodium methoxide in methanol (1.1-1.5 eq) or solid sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by the addition of saturated aqueous NH4Cl solution.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Reaction with a Thiolate Nucleophile (e.g., Sodium Thiophenoxide)
This protocol describes the synthesis of 4,5-dimethyl-2-nitrophenyl phenyl sulfide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a dry flask under an inert atmosphere, add anhydrous DMF.
-
To the stirred solvent, add thiophenol (1.1 eq).
-
Cool the mixture in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiophenoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature or heat gently (e.g., to 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
As no specific experimental data for SNAr reactions of this compound were found, a table of quantitative data cannot be provided. It is recommended that researchers meticulously record their own experimental results, including:
-
Table of Reaction Conditions and Yields:
-
Entry Number
-
Nucleophile
-
Base (if any)
-
Solvent
-
Temperature (°C)
-
Reaction Time (h)
-
Isolated Yield (%)
-
-
Table of Product Characterization Data:
-
Product Name
-
Appearance
-
Melting Point (°C)
-
1H NMR data
-
13C NMR data
-
Mass Spectrometry data
-
Visualizations
SNAr Reaction Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow
Caption: General workflow for SNAr reactions and product isolation.
References
Application Notes and Protocols: 1-Bromo-4,5-dimethyl-2-nitrobenzene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4,5-dimethyl-2-nitrobenzene is an aromatic organic compound with the molecular formula C₈H₈BrNO₂. While direct applications of this specific molecule in materials science are not extensively documented in current literature, its structure presents it as a valuable precursor for the synthesis of more complex, functional molecules. The presence of a bromo group, a nitro group, and two methyl substituents on the benzene ring allows for a variety of chemical transformations.
Particularly in materials science, bromonitrobenzene derivatives are key starting materials for the synthesis of carbazole-based compounds. Carbazoles are well-known for their excellent photophysical and electronic properties, making them crucial components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[1][2] The methyl substituents on the benzene ring can enhance the solubility and influence the solid-state packing of the resulting carbazole derivatives, which are critical parameters for device performance.
These application notes will detail the synthesis of this compound and its potential application as a precursor for a carbazole derivative intended for use in functional materials.
Chemical Properties and Data
Below is a summary of the key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 230.06 g/mol | --INVALID-LINK-- |
| CAS Number | 53938-24-2 | --INVALID-LINK-- |
| Appearance | Yellow Solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a Sandmeyer-type reaction starting from 4,5-dimethyl-2-nitroaniline.
Materials:
-
4,5-dimethyl-2-nitroaniline
-
Hydrobromic acid (HBr, 48% solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH, 10% solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Stirring plate with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethyl-2-nitroaniline (1.8 mmol) in a mixture of distilled water (11.4 ml) and 48% HBr solution (32 ml).
-
Heat the mixture to 70°C and stir for 30 minutes.
-
Cool the mixture to -5°C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (11.3 mmol) in water (4 ml) dropwise, ensuring the temperature remains at -5°C. Stir for an additional 15 minutes.
-
In a separate flask, prepare a solution of CuBr (24.3 mmol) in 48% HBr (6 ml).
-
Add the freshly prepared CuBr solution to the reaction mixture.
-
Heat the reaction mixture to 70°C for 15 minutes.
-
Cool the mixture to room temperature and extract the product three times with dichloromethane (20 ml each).
-
Combine the organic layers and wash with a 10% NaOH solution (20 ml).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (9:1) solvent system to obtain this compound as a yellow solid.[3]
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Proposed Synthesis of a Dimethyl-Substituted Carbazole Derivative
This protocol describes a potential application of this compound in the synthesis of a carbazole derivative via an Ullmann condensation followed by a reductive cyclization (Cadogan reaction). Carbazoles are important materials in organic electronics.[1][2]
Step 2a: Ullmann Condensation to form a 2-Nitrobiphenyl Derivative
Materials:
-
This compound
-
An appropriate aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Add the solvent mixture (e.g., 4:1:1 Toluene/Ethanol/Water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.05 mmol Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux (around 90-100°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-nitrobiphenyl derivative.
Step 2b: Reductive Cyclization to form the Carbazole
Materials:
-
The synthesized 2-nitrobiphenyl derivative
-
Reducing agent (e.g., Triphenylphosphine, PPh₃)
-
High-boiling solvent (e.g., o-dichlorobenzene)
Procedure:
-
In a round-bottom flask, dissolve the 2-nitrobiphenyl derivative (1 mmol) in o-dichlorobenzene.
-
Add triphenylphosphine (1.5 mmol).
-
Heat the mixture to reflux (around 180°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify by column chromatography to obtain the desired dimethyl-substituted carbazole.
Visualization of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route from this compound to a functional carbazole.
Potential Applications in Materials Science
The synthesized dimethyl-substituted carbazole could be a valuable building block for various functional materials:
-
Host Materials for OLEDs: The carbazole core provides good triplet energy, which is essential for efficient phosphorescent OLEDs. The methyl groups can improve the solubility and film-forming properties of the material.
-
Hole-Transporting Materials: Carbazole derivatives are known for their hole-transporting capabilities. This synthesized carbazole could be further functionalized to create efficient hole-transporting layers in OLEDs and organic solar cells.
-
Monomers for Polymers: The carbazole derivative could be functionalized with polymerizable groups to create conjugated polymers for use in a variety of organic electronic applications.
Further research would be required to characterize the photophysical and electronic properties of the synthesized carbazole derivative to fully assess its potential in these applications. This would involve techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and fabrication and testing of prototype electronic devices.
References
Application Notes and Protocols for the Nitration of 1-Bromo-4,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 1-bromo-4,5-dimethyl-2-nitrobenzene via the electrophilic aromatic substitution of 1-bromo-4,5-dimethylbenzene.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, making it a valuable step in the synthesis of pharmaceuticals and other fine chemicals. The following protocol details the nitration of 1-bromo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of dinitrated byproducts.[1][2]
Reaction Scheme
1-Bromo-4,5-dimethylbenzene is treated with a nitrating mixture of concentrated nitric and sulfuric acids to yield This compound .
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Bromo-4,5-dimethylbenzene | Reagent | Sigma-Aldrich |
| Concentrated Nitric Acid (70%) | ACS Reagent | Fisher Scientific |
| Concentrated Sulfuric Acid (98%) | ACS Reagent | Fisher Scientific |
| Ethanol (95%) | Reagent | VWR |
| Dichloromethane | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate | ACS Reagent | J.T. Baker |
| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore |
| Crushed Ice | - | - |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Thermometer | - | - |
| Ice bath | - | - |
| Buchner funnel and filter flask | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle these acids in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[3]
-
The nitration reaction is highly exothermic . Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts.[1][2]
-
Nitrated organic compounds can be toxic and potentially explosive . Handle the product with care and avoid inhalation of dust or vapors.[4]
-
In case of skin contact with acids, immediately wash the affected area with copious amounts of water.[5]
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 10 mL of concentrated nitric acid dropwise to the cold, stirring sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.
-
-
Nitration Reaction:
-
In a separate beaker, dissolve 5.0 g of 1-bromo-4,5-dimethylbenzene in a minimal amount of dichloromethane.
-
Slowly add the solution of 1-bromo-4,5-dimethylbenzene to the cold (0-5 °C) nitrating mixture dropwise over a period of 30 minutes.
-
Carefully monitor the reaction temperature and ensure it does not exceed 10 °C. Use the ice bath to control the temperature.[1][5]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Let the reaction mixture slowly warm to room temperature and continue to stir for 1 hour.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with constant stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids.
-
Wash the product with a small amount of cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from 95% ethanol.[1][6]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified this compound in a desiccator.
-
Data Presentation
| Parameter | Value |
| Mass of 1-bromo-4,5-dimethylbenzene | 5.0 g |
| Volume of Concentrated Nitric Acid | 10 mL |
| Volume of Concentrated Sulfuric Acid | 10 mL |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1.5 hours |
| Theoretical Yield | ~5.7 g |
| Appearance of Product | Yellow solid |
| Melting Point of this compound | ~84-86 °C |
Experimental Workflow
Caption: Experimental workflow for the nitration of 1-bromo-4,5-dimethylbenzene.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of electrophilic aromatic nitration.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines. The substrate, 1-Bromo-4,5-dimethyl-2-nitrobenzene, is an electron-deficient aryl halide due to the presence of the nitro group. This electronic feature can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for a successful transformation. These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of this compound with various amines.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of structurally similar electron-deficient aryl bromides. This data provides a strong basis for the expected yield and purity when applying these conditions to this compound.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (2) | KPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | High |
| 1-bromo-4-(trichloromethyl)benzene | Aryl amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |
| 1-bromo-4-(trichloromethyl)benzene | Aliphatic amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | High |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 | 0.17 (MW) | 83 |
Experimental Protocols
The following protocols are representative methods for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Amination with an Aryl Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aryl amine followed by anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4,5-dimethyl-2-nitroaniline.
Protocol 2: Amination with an Aliphatic Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aliphatic amine (e.g., morpholine) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Reaction vial with a screw cap
-
Standard glassware for workup and purification.
Procedure:
-
To a reaction vial, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the aliphatic amine followed by anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting & Optimization
Technical Support Guide: Purification of Crude 1-Bromo-4,5-dimethyl-2-nitrobenzene by Recrystallization
This guide provides a comprehensive, experience-driven framework for the purification of crude 1-Bromo-4,5-dimethyl-2-nitrobenzene. It is designed for researchers and drug development professionals, moving beyond a simple protocol to address the nuanced challenges encountered during the recrystallization process. Our focus is on establishing a robust, self-validating methodology grounded in fundamental chemical principles.
Foundational Principles: Understanding the "Why" of Recrystallization
Recrystallization is a purification technique based on differential solubility.[1] The core principle is that the compound of interest and its impurities exhibit different solubility profiles in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[1][2] Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the "mother liquor" upon crystallization).[3]
Key Compound Characteristics
-
Compound: this compound
-
CAS Number: 53938-24-2[4]
-
Appearance: Yellowish crystalline solid[5]
-
Melting Point: 68-73 °C[5]
Critical Insight: The compound's melting point is a crucial parameter. The boiling point of your chosen solvent must be lower than the melting point of your compound to prevent it from "oiling out"—separating as a liquid instead of forming crystals.[2]
The Recrystallization Workflow: Protocol & Rationale
This section details the experimental protocol, explaining the causality behind each step.
Part A: Strategic Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[2] For this compound, its aromatic structure with a polar nitro group suggests moderate polarity. Alcohols are often an excellent starting point for such compounds.[6]
Solvent Screening Protocol (Small-Scale)
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the candidate solvent dropwise at room temperature. Agitate the mixture. The ideal solvent should not dissolve the compound at this stage.[3]
-
If the solid is insoluble, heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Optimal Result: An abundant formation of crystals is observed upon cooling.[2]
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Rationale & Expected Outcome |
| Methanol | ~65 °C | Primary Candidate. Its boiling point is safely below the compound's melting point. Likely to show good solubility differential with temperature. |
| Ethanol | ~78 °C | Secondary Candidate. Boiling point is close to the compound's melting point, increasing the risk of oiling out, but may still be effective. |
| Isopropanol | ~82 °C | Use with caution. Boiling point exceeds the reported melting point. High risk of oiling out unless the crude product's melting point is higher than reported. |
| Ethanol/Water | Variable | Excellent for fine-tuning. Start by dissolving the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of hot ethanol to redissolve and clarify before cooling.[2] |
| Hexanes | ~69 °C | Likely a poor solvent. Due to the compound's polarity, it is expected to have low solubility even when hot. May be useful as an anti-solvent or for washing. |
Part B: Detailed Recrystallization Protocol
The following workflow is designed to maximize both purity and yield.
Caption: Experimental workflow for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[7]
-
Causality: Using the absolute minimum amount of hot solvent is critical for achieving a high recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.[8]
-
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[9] This step must precede hot filtration.
-
-
(Optional) Hot Gravity Filtration: If insoluble impurities or charcoal are present, this step is necessary. Pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper in portions to remove the insoluble materials.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of larger, purer crystals.[1] Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the solid to a watch glass and allow it to air dry completely. For higher boiling point solvents, a vacuum oven may be necessary.
Troubleshooting Guide (Q&A Format)
Q: My compound won't crystallize, even after cooling in an ice bath. What's wrong?
A: This is a common issue, typically arising from two main causes:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[8] Your solution is not supersaturated enough for crystals to form.
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow it to cool again.[10]
-
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[7]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[6][7]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[7]
-
Q: An oil has formed instead of crystals. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solid separates from the solution at a temperature above its melting point.[8] This can happen if the solvent's boiling point is too high or if the compound is significantly impure, causing melting point depression.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent (if using a mixed solvent like ethanol/water, add more of the better solvent, i.e., ethanol).[10] Then, allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate further.[8]
Q: My final product is still colored. What should I do?
A: This indicates the presence of colored impurities that were not fully removed.
-
Solution 1 (Charcoal): If you did not perform the optional decolorization step, you may need to. Redissolve the crystals and repeat the process, this time including the activated charcoal step.[9]
-
Solution 2 (Second Recrystallization): A second recrystallization is often necessary to achieve high purity and may remove the residual color.
Q: The recovery yield is very low. What are the common causes?
A: A low yield (e.g., <50%) can result from several procedural issues:
-
Excessive Solvent: As mentioned, using too much solvent is a primary cause of product loss to the mother liquor.[10]
-
Premature Crystallization: Significant crystallization during a hot filtration step will lead to product loss. Ensure your funnel and receiving flask are adequately heated.
-
Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[7]
Q: The crystals formed instantly as a fine powder. Is this a problem?
A: While you have recovered your product, rapid crystallization (or "crashing out") is undesirable because it tends to trap impurities within the crystals, reducing the effectiveness of the purification.[10]
-
Solution: This is often a result of the solution being too concentrated or cooling too quickly. To improve purity, you can perform a second recrystallization. Re-heat the solution and add a small amount (1-2 mL) of extra hot solvent to ensure the compound stays in solution longer during the cooling phase, promoting slower, more selective crystal growth.[10]
Frequently Asked Questions (FAQs)
Q: Which solvent is best for this compound? A: Based on its physical properties, methanol is the most promising single solvent. An ethanol/water mixed solvent system offers excellent adjustability and is also a top choice. The ideal solvent must always be determined experimentally with your specific crude material.
Q: How do I know if my product is pure after one recrystallization? A: The most common method is to measure the melting point of your dried product. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). An impure compound will melt over a broader range and at a lower temperature than the literature value. For definitive purity analysis, techniques like GC, HPLC, or NMR are used.
Q: Can I reuse the filtrate (mother liquor)? A: The mother liquor contains your dissolved product along with a higher concentration of soluble impurities. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling. However, this second crop will typically be less pure than the first.
Q: Why is slow cooling so important? A: Crystal formation is a process of equilibrium. Slow cooling allows molecules of the target compound to selectively deposit onto the growing crystal lattice in an ordered fashion. Impurity molecules, which have a different shape and size, do not fit well into this lattice and tend to remain in the solution. Rapid cooling forces both the product and impurities out of solution simultaneously, compromising purity.[1]
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. This compound | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 53938-24-2, Medicine Grade, Best Price [nbinnochem.com]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Column chromatography conditions for isolating 1-Bromo-4,5-dimethyl-2-nitrobenzene
This guide provides detailed protocols and troubleshooting advice for the purification of 1-Bromo-4,5-dimethyl-2-nitrobenzene using column chromatography. It is intended for researchers and professionals in chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: For most applications involving the purification of this compound and similar aromatic nitro compounds, silica gel (230-400 mesh) is the standard and recommended stationary phase.[1][2] It is a versatile, slightly acidic adsorbent suitable for compounds with moderate polarity.[1]
Q2: What is a good starting mobile phase (eluent) for this separation? A2: A proven mobile phase for the column chromatography of this compound is a mixture of petroleum ether (PE) and ethyl acetate (EA) in a 9:1 ratio.[3] As a general starting point for compounds of "normal" polarity, mixtures of hexanes and ethyl acetate are also highly effective.[1][4]
Q3: How can I optimize the mobile phase for the best separation? A3: Optimization should be performed using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system where the target compound, this compound, has an Rf value between 0.25 and 0.35.[1] This range typically provides the best resolution between the desired product and impurities during column chromatography.
Q4: How much silica gel should I use for my column? A4: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[1] For separations that are particularly difficult or where impurities are very close to the product, using a higher ratio (e.g., 100:1) is recommended.
Q5: What are the physical properties of pure this compound? A5: Following successful purification, this compound is obtained as a yellow solid.[3] Its molecular formula is C8H8BrNO2, and its molecular weight is 230.06 g/mol .
Data Presentation: Recommended Chromatography Conditions
The following table summarizes the key parameters for the successful isolation of this compound.
| Parameter | Recommended Condition/Value |
| Stationary Phase | Silica Gel (230-400 mesh)[1][2] |
| Mobile Phase (Eluent) | 9:1 Petroleum Ether / Ethyl Acetate[3] |
| Alternative Eluents | Hexanes / Ethyl Acetate mixtures[1][4] |
| Optimal TLC Rf | 0.25 - 0.35[1] |
| Sample to Silica Ratio | 1:20 to 1:50 (by weight)[1] |
Experimental Workflow Diagram
References
Technical Support Center: Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-4,5-dimethyl-2-nitrobenzene synthesis.
Overview of Synthetic Strategies
There are two primary routes for the synthesis of this compound:
-
Sandmeyer Reaction: This pathway involves the diazotization of 4,5-dimethyl-2-nitroaniline, followed by a copper(I) bromide-mediated substitution. This method is generally high-yielding and highly regioselective.
-
Electrophilic Nitration: This route consists of the direct nitration of 4-bromo-1,2-dimethylbenzene. While seemingly more direct, this method often results in a mixture of isomers, posing purification challenges and potentially lowering the yield of the desired product.
Below, we provide detailed troubleshooting for both methods to help you optimize your reaction outcomes.
Troubleshooting Guides
Route 1: Sandmeyer Reaction of 4,5-Dimethyl-2-nitroaniline
This is the recommended route for achieving a high yield of this compound. A reported yield for a specific protocol is as high as 89.4%.[1]
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inactive copper(I) bromide catalyst. | 1. Ensure complete dissolution of the aniline starting material in the acidic solution. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). 2. Strictly maintain the temperature between 0-5°C during the addition of sodium nitrite. Prepare the diazonium salt solution just before use. 3. Use freshly prepared or high-purity copper(I) bromide. Ensure the CuBr solution is fully dissolved before adding it to the diazonium salt. |
| Formation of a Dark, Tarry Precipitate | 1. The temperature during diazotization was too high. 2. Radical side reactions. | 1. Improve cooling of the reaction vessel. Add the sodium nitrite solution more slowly to better control the exotherm. 2. Ensure all reagents are pure and degas solvents if necessary. |
| Product is Contaminated with a Phenolic Byproduct | The diazonium salt reacted with water before the addition of the copper(I) bromide solution. | Add the copper(I) bromide solution promptly after the diazotization is complete. Ensure the reaction mixture is well-stirred during the addition. |
Route 2: Electrophilic Nitration of 4-Bromo-1,2-dimethylbenzene
This route is a viable alternative, but careful control of reaction conditions is crucial to maximize the yield of the desired isomer and simplify purification.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Isomer | 1. Formation of multiple isomers. 2. Incomplete reaction. | 1. The nitration of 4-bromo-1,2-dimethylbenzene can produce other isomers. Optimize the reaction temperature and time to favor the desired product. Purification by fractional crystallization or column chromatography will be necessary. 2. Ensure a sufficient excess of the nitrating agent is used. Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Formation of Dinitro Byproducts | 1. The reaction temperature is too high. 2. The concentration of the nitrating agent is too high. | 1. Maintain a low temperature (typically below 60°C) throughout the reaction.[2] Add the nitrating agent slowly to control the exotherm. 2. Use a less concentrated nitrating mixture or add it portion-wise. |
| Difficult Purification | The physical properties of the isomers are very similar. | Fractional crystallization is often effective for separating ortho and para isomers due to differences in their solubility.[2][3] Column chromatography can also be employed for more challenging separations. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Sandmeyer Reaction | Electrophilic Nitration |
| Starting Material | 4,5-Dimethyl-2-nitroaniline | 4-Bromo-1,2-dimethylbenzene |
| Reported Yield | Up to 89.4%[1] | Variable, generally lower due to isomer formation. |
| Regioselectivity | High | Moderate to low; produces a mixture of isomers. |
| Key Challenge | Stability of the diazonium salt intermediate. | Separation of isomers. |
| Recommendation | Preferred method for high yield and purity. | Alternative method, requires optimization and robust purification. |
Experimental Protocols
Protocol 1: Sandmeyer Reaction Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
4,5-Dimethyl-2-nitroaniline
-
Distilled water
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane
-
Sodium hydroxide (NaOH) solution (10%)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 300.0 mg (1.8 mmol) of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.
-
Stir the mixture at 70°C for 30 minutes, then cool to -5°C in an ice-salt bath.
-
Slowly add a solution of 780.0 mg (11.3 mmol) of NaNO₂ in 4 ml of water, maintaining the temperature at -5°C. Stir for 15 minutes.
-
In a separate flask, prepare a solution of 3.27 g (24.3 mmol) of CuBr in 6 ml of 48% HBr.
-
Add the freshly prepared CuBr solution to the diazonium salt solution.
-
Heat the reaction mixture at 70°C for 15 minutes.
-
Cool the mixture to room temperature and extract three times with 20 ml portions of dichloromethane.
-
Combine the organic layers and wash with 20 ml of 10% NaOH solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 9:1) to obtain a yellow solid.
Protocol 2: Electrophilic Nitration of 4-Bromo-1,2-dimethylbenzene (Generalized)
This is a generalized protocol based on the nitration of similar substrates. Optimization of temperature and reaction time may be required.
Materials:
-
4-Bromo-1,2-dimethylbenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 ml of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5 ml of concentrated nitric acid to the sulfuric acid with continuous stirring, keeping the temperature below 10°C.
-
In a separate flask, dissolve 5g of 4-bromo-1,2-dimethylbenzene in a minimal amount of a suitable inert solvent like dichloromethane or add it neat if it is a liquid.
-
Slowly add the 4-bromo-1,2-dimethylbenzene to the nitrating mixture dropwise, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, up to 50°C) for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol to separate the isomers. The desired this compound may crystallize out upon cooling, while other isomers may remain in the mother liquor.
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromonitrobenzene Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving bromonitrobenzene substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a bromonitrobenzene substrate failing or resulting in a low yield?
A1: Low yields or reaction failures with bromonitrobenzene substrates in Suzuki coupling can be attributed to several factors. Bromonitrobenzenes are electron-deficient aryl bromides due to the strong electron-withdrawing nature of the nitro group. While this property can facilitate the initial oxidative addition step of the catalytic cycle, other issues can arise. Common problems include catalyst deactivation, suboptimal choice of ligand, inappropriate base selection, solvent effects, and the occurrence of side reactions. A systematic evaluation of each of these parameters is crucial for optimizing the reaction.
Q2: What are the most common side reactions observed with bromonitrobenzene substrates in Suzuki coupling?
A2: The most prevalent side reactions when using bromonitrobenzene substrates include:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom on the nitrophenyl ring, leading to the formation of nitrobenzene. This side reaction is often promoted by the presence of a hydride source, which can be generated from the solvent or certain bases.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct, or two molecules of the bromonitrobenzene to form a dinitrobiphenyl. Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common pathway for boronic acid decomposition and is often promoted by aqueous and acidic conditions.
Q3: How does the position of the nitro group on the bromobenzene ring affect the reactivity in Suzuki coupling?
A3: The position of the electron-withdrawing nitro group significantly influences the reactivity of the C-Br bond. Generally, a nitro group in the ortho or para position to the bromine atom will make the aryl bromide more electron-deficient and thus more reactive towards oxidative addition to the palladium catalyst. A meta-nitro group will have a less pronounced activating effect. However, an ortho-nitro group can also introduce steric hindrance, which might necessitate the use of specific ligands to achieve high yields.
Q4: Can I use other organoboron reagents besides boronic acids for coupling with bromonitrobenzenes?
A4: Yes, other organoboron reagents can be used and may offer advantages in terms of stability and reactivity. Boronate esters, such as pinacol esters (Bpin), are often more stable than the corresponding boronic acids and can be less prone to protodeboronation. MIDA (N-methyliminodiacetic acid) boronates are another class of air- and moisture-stable organoboron reagents that can be used in Suzuki couplings. Potassium trifluoroborate salts are also viable coupling partners.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low or no formation of the desired coupled product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low/No Product Formation
Caption: Troubleshooting flowchart for low or no product yield.
Detailed Steps:
-
Catalyst and Ligand System:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(PPh₃)₄ can be effective, but for challenging couplings, consider more robust pre-catalysts like Pd(dppf)Cl₂, or palladacycles in combination with specialized ligands.
-
Ligand Choice: The choice of ligand is critical. For electron-deficient substrates, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective. N-heterocyclic carbene (NHC) ligands are also a good alternative.
-
Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the yield.
-
-
Base Selection and Concentration:
-
Base Strength: The base plays a crucial role in the transmetalation step. A systematic screening of bases is recommended. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Stronger bases are not always better and can promote side reactions.
-
Base Quality: Ensure the base is finely powdered and anhydrous, as its solubility and activity can be affected by its physical state.
-
-
Solvent System:
-
Degassing: Thoroughly degas your solvent to remove oxygen, which can lead to catalyst oxidation and homocoupling of the boronic acid.
-
Solvent Polarity: The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., toluene, dioxane, THF, DMF) and an aqueous solution of the base is commonly used. The optimal solvent system will depend on the specific substrates and other reaction conditions.
-
-
Reaction Temperature and Time:
-
Temperature: Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C). If the reaction is sluggish, a gradual increase in temperature may be beneficial.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion.
-
Issue 2: Significant Side Product Formation
If you are observing significant amounts of side products, such as hydrodehalogenation or homocoupling products, consider the following:
Logical Relationship of Parameters Influencing Side Reactions
Caption: Key factors influencing common side reactions.
Detailed Steps:
-
To Minimize Hydrodehalogenation:
-
Choice of Base: Avoid strong bases if hydrodehalogenation is a major issue. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred.
-
Solvent: Use aprotic solvents like toluene, dioxane, or THF to minimize the presence of hydride sources.
-
-
To Minimize Homocoupling:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Reagent Purity: Use high-purity boronic acid, as impurities can sometimes promote homocoupling.
-
-
To Minimize Protodeboronation:
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can lead to protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.
-
Choice of Base: Milder bases are generally less likely to promote protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the decomposition of the boronic acid.
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the Suzuki coupling of bromobenzene and bromonitrobenzene substrates. This data can be used as a starting point for optimization.
Table 1: Effect of Different Bases on the Yield of Suzuki Coupling of Bromobenzene with Phenylboronic Acid
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | EtOH/H₂O (1:1) | RT | 0.5 | 98 |
| 2 | NaOH | MeOH/H₂O (3:2) | 65 | 6 | 96 |
| 3 | K₃PO₄·3H₂O | Methanol | 65 | 6 | 85 |
| 4 | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 |
| 5 | NaHCO₃ | Water | RT | 20 | 25 |
Data adapted from studies on bromobenzene, which provides a useful trend for bromonitrobenzene substrates.
Table 2: Effect of Different Solvents on the Yield of Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 100 | 2 | 95 |
| 2 | Dioxane/H₂O (10:1) | K₃PO₄ | 100 | 12 | 92 |
| 3 | Toluene/H₂O (4:1) | K₂CO₃ | 80 | 16 | 88 |
| 4 | Ethanol | K₂CO₃ | Reflux | 4 | 90 |
| 5 | Water | K₂CO₃ | 100 | 1 | 85 |
This table compiles representative data from various sources to illustrate solvent effects.
Table 3: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | Pd(dppf)Cl₂ (1) | - | K₂CO₃ | DMF | 100 | 8 | >90 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | >95 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 4 | >95 |
Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromonitrobenzene with Phenylboronic Acid
Materials:
-
4-Bromonitrobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-bromonitrobenzene, phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of the inert gas, add the palladium catalyst and the solvent.
-
If using a Schlenk flask, attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. If using a sealed tube, ensure it is properly sealed before heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki coupling.
Common side products in the synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via nitration of 4-bromo-1,2-dimethylbenzene?
A1: The nitration of 4-bromo-1,2-dimethylbenzene is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. The primary side products are typically positional isomers of the desired product and di-nitrated compounds. The directing effects of the substituents on the starting material (two methyl groups and a bromine atom) influence the position of the incoming nitro group. Both methyl groups and the bromine atom are ortho, para-directors.[1][2][3][4] This leads to the formation of a mixture of isomers.
Common Side Products:
-
Positional Isomers: Besides the target product (this compound, assuming a specific starting material and rearrangement or a different synthetic route), other mono-nitrated isomers are the most common impurities. The exact isomers formed depend on the specific starting bromodimethylbenzene used. For the nitration of 4-bromo-1,2-dimethylbenzene, the possible mono-nitro isomers are:
-
4-Bromo-1,2-dimethyl-3-nitrobenzene
-
4-Bromo-1,2-dimethyl-5-nitrobenzene
-
4-Bromo-1,2-dimethyl-6-nitrobenzene
-
-
Di-nitrated Products: Under harsh reaction conditions, such as elevated temperatures or prolonged reaction times, a second nitro group can be added to the ring, resulting in dinitro-bromo-dimethylbenzene isomers.[1][5]
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 4-bromo-1,2-dimethylbenzene in the final product mixture.[6]
-
Oxidation Products: Although less common with controlled conditions, strong nitrating mixtures can cause oxidation of the methyl groups to carboxylic acids, especially at higher temperatures.
Q2: How can I minimize the formation of di-nitrated side products?
A2: The formation of di-nitrated products is a common issue in nitration reactions when the aromatic ring is activated by electron-donating groups like methyl groups. To minimize this side reaction, it is crucial to control the reaction temperature.
Troubleshooting Steps:
-
Maintain Low Temperature: The reaction should be carried out at a low temperature, typically between 0°C and room temperature. An ice bath is often used to control the initial exothermic reaction.[1]
-
Slow Addition of Nitrating Agent: The nitrating mixture (concentrated nitric acid and sulfuric acid) should be added slowly to the solution of the starting material to prevent a rapid increase in temperature.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of a second nitration event.
Q3: What is the role of sulfuric acid in this synthesis?
A3: Concentrated sulfuric acid acts as a catalyst in the nitration reaction. Its primary role is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[5][7][8] The nitronium ion is the active electrophile that attacks the electron-rich aromatic ring of 4-bromo-1,2-dimethylbenzene.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the nitration of an aromatic compound and should be adapted based on laboratory safety guidelines and specific experimental findings.
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.[9] This mixture should be prepared in an ice bath and allowed to cool.
-
Reaction Setup: Dissolve the starting material, 4-bromo-1,2-dimethylbenzene, in a suitable solvent (e.g., glacial acetic acid or an excess of sulfuric acid) in a separate flask equipped with a magnetic stirrer and placed in an ice bath.
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of the starting material while maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture over crushed ice and water. The crude product should precipitate out of the aqueous solution.[1]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[1][10]
Data Presentation
Table 1: Physical Properties of a Related Compound (1-bromo-4-nitrobenzene)
| Property | Value | Reference |
| Melting Point (ortho isomer) | 43°C | [1] |
| Melting Point (para isomer) | 127°C | [1] |
Visualizations
Caption: Reaction scheme for the nitration of 4-bromo-1,2-dimethylbenzene.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. homework.study.com [homework.study.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in palladium-catalyzed amination reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low-yielding or failed Buchwald-Hartwig amination reaction?
A1: One of the most frequent, yet often overlooked, causes of low yield is the poor solubility of reagents, especially the inorganic base, in the reaction solvent.[1][2] Other prevalent issues include catalyst inhibition or deactivation, using an inappropriate ligand or base for the specific substrate, and challenges with the reactivity of certain aryl halides, particularly aryl chlorides.[1]
Q2: Why are my reactions with pyridine-containing substrates failing?
A2: The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium center of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and stopping the catalytic cycle.[3] This is a well-known issue often called the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[3]
Q3: My aryl chloride substrate is unreactive. What can I do?
A3: Aryl chlorides are known to be challenging substrates because the initial oxidative addition step to the palladium center is often difficult.[1] To enhance reactivity, consider switching to a more electron-rich and bulky phosphine ligand. Additionally, ensuring your palladium catalyst is active and using a strong base can be crucial.
Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?
A4: The formation of palladium black signifies the agglomeration of the active Pd(0) catalyst into an inactive state.[3][4] This can be caused by high reaction temperatures, the presence of oxygen, or slow catalysis which increases the lifetime of Pd(0) species in solution, allowing them to aggregate.[3][4] To prevent this, use robust and sterically demanding ligands, lower the reaction temperature, and ensure the reaction is conducted under a strictly inert atmosphere with thoroughly degassed solvents.[3][4]
Q5: Can the choice of base significantly impact my reaction?
A5: Absolutely. The base plays a critical role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and effective but can cause the decomposition of sensitive functional groups on your substrates. For such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[1] The choice of base is highly dependent on the specific substrates and catalyst system.[5][6]
Troubleshooting Guides
Issue 1: Low to No Product Yield with Good Starting Material Consumption
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Decomposition | Lower the reaction temperature. Use a more thermally stable palladium precatalyst. The product formed may be inhibiting the catalyst; consider using a different ligand.[1] |
| Side Reactions (e.g., Hydrodehalogenation) | Optimize the ligand and base combination. Ensure rigorous exclusion of water and oxygen. For primary amines, competitive hydrodehalogenation can be an issue; using bidentate phosphine ligands may help.[7] |
| Product Instability | The product may be unstable under the reaction conditions or during workup. Test the stability of the purified product under the reaction and workup conditions (e.g., exposure to acid/base used in workup).[2] |
Issue 2: Reaction Stalls or is Sluggish
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | For less reactive aryl halides (e.g., chlorides), switch to a more electron-rich and sterically bulky ligand (e.g., XPhos, SPhos). Increase the reaction temperature in 10-20°C increments, monitoring for decomposition.[3] If possible, change the halide from Cl to Br or I.[3][8] |
| Poor Solubility of Base | Ensure vigorous stirring to maximize the surface area of the base. Consider switching to a more soluble base or a different solvent system.[1][2] |
| Catalyst Inhibition by Substrates/Reagents | Pyridine-containing substrates can inhibit the catalyst.[3] Aryl iodides can sometimes form inhibitory iodide-bridged palladium dimers; using a less polar solvent like toluene can help.[9][10] |
Data Summary Tables
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Strength | pKaH (approx.) | Common Applications & Notes |
| NaOt-Bu | Strong | 19 | Widely effective for many substrates. Can cause decomposition of base-sensitive functional groups. |
| LHMDS | Strong | 26 | Very strong, non-nucleophilic base. Useful for substrates prone to side reactions with alkoxides. |
| K₃PO₄ | Moderate | 12.3 | A good choice for base-sensitive substrates. |
| Cs₂CO₃ | Moderate | 10 | Often provides good results with sensitive substrates due to its mildness and good solubility in some organic solvents.[1] |
| K₂CO₃ | Weak | 10.3 | A milder alternative to K₃PO₄, suitable for highly sensitive substrates. |
| DBU | Strong (Organic) | 13.5 | Can be used in combination with inorganic bases for sensitive substrates to improve homogeneity.[5] |
Data compiled from multiple sources.[1][5]
Table 2: Performance of Different Ligands and Solvents
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 |
| Bromobenzene | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 98 |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 99 |
| 3-Bromothiophene | Aniline | Pd₂(dba)₃ / Ligand 3 | NaOt-Bu | Toluene | 100 | 95 |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 100 | 95 |
| 2-Butyl-5-iodofuran | Aniline | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | NaOt-Bu | Toluene | 100 | 92 |
| 2-Butyl-5-iodofuran | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 85 |
*Ligand 1 = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Ligand 3 = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). This table is a representative summary compiled from various sources and specific reaction conditions may vary.[5][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Amination of an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or oven-dried vial)
-
Standard workup and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (if solid), palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1][14]
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. If the aryl bromide and/or amine are liquids, add them via syringe at this stage.[1][14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[14]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
Visual Troubleshooting Guides
Caption: A decision tree for troubleshooting low yield in amination reactions.
Caption: Troubleshooting points within the Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Catalyst selection for efficient cross-coupling of hindered aryl bromides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-coupling of sterically hindered aryl bromides.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with hindered aryl bromides so challenging? A1: Steric hindrance around the reaction center impedes the crucial steps of the catalytic cycle.[1][2] Large ortho-substituents on the aryl bromide can slow down the oxidative addition of the palladium catalyst and make the subsequent reductive elimination step more difficult.[2][3] This often results in low to no product yield with standard catalyst systems.[1]
Q2: What is the most critical factor for a successful coupling with a hindered substrate? A2: Catalyst and ligand selection is the most critical factor.[2] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1][2] Success requires the use of bulky and electron-rich ligands that can promote the formation of a highly reactive, low-coordinate palladium(0) species, which is necessary to facilitate both the oxidative addition and reductive elimination steps.[2][4]
Q3: Which types of ligands are recommended for hindered aryl bromides? A3: Bulky, electron-rich monophosphine ligands are generally the top choice. Dialkylbiaryl phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are highly effective.
-
Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are excellent for coupling hindered substrates.[2][5] They have demonstrated broad applicability in forming C-C, C-N, and C-O bonds.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective, demonstrating excellent yields even with low catalyst loadings for di-, tri-, and tetra-ortho-substituted biaryls.[7]
-
Specialized Ligands: For extremely challenging couplings, ligands like BI-DIME or ruthenocenylphosphines (R-Phos) may be necessary.[2][8]
Q4: How does the choice of base impact the reaction? A4: The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) for the transmetalation step.[2][5] For hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] In particularly difficult cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[2][7]
Q5: What solvents are typically used for these reactions? A5: Aprotic solvents are preferred. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[9] The choice of solvent can affect the solubility of the reagents and the overall reaction rate.[10] For example, optimization studies have shown dioxane to be highly effective in combination with t-BuOK for Suzuki-Miyaura couplings of hindered substrates.[7]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with a di-ortho-substituted aryl bromide is failing or giving a very low yield. What steps should I take to troubleshoot it?
Answer: A low yield is the most common problem when dealing with sterically demanding substrates.[1][2] Follow this systematic approach to identify and resolve the issue.
Step 1: Evaluate the Catalyst System
The catalyst system is the primary factor to investigate.
-
Palladium Source: Ensure you are using a suitable palladium precursor. While Pd(OAc)₂ is common, pre-formed Pd(0) sources or specialized precatalysts (e.g., Buchwald G3 or G4 palladacycles) can provide more reliable generation of the active LPd(0) species.[11]
-
Ligand Choice: If you are using a standard ligand like PPh₃, it is likely ineffective. Switch to a bulky, electron-rich phosphine ligand.[1][2] The choice of ligand can dramatically improve reaction efficiency.[6]
-
Catalyst Loading: For challenging substrates, a typical catalyst loading of 1-2 mol% might be insufficient. Consider increasing the loading to improve conversion.[10]
Step 2: Re-evaluate Base and Solvent
-
Base Strength: The base may be too weak. If using carbonates (e.g., K₂CO₃), consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. For very challenging couplings, a non-coordinating, strong base like KOt-Bu or LHMDS might be necessary.[2][10]
-
Solvent: Ensure all reaction components are soluble in the chosen solvent.[10] If solubility is an issue, try a different aprotic solvent like dioxane or toluene.[9]
Step 3: Check Reagent Quality and Reaction Conditions
-
Purity: Ensure all reagents, especially the amine or boronic acid, are pure. Trace impurities can poison the catalyst.[11]
-
Anhydrous & Deoxygenated Conditions: Palladium catalysts are sensitive to oxygen and water. Ensure solvents and reagents are anhydrous and properly deoxygenated. The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).[10][11]
-
Temperature: Most cross-coupling reactions require heating, often between 80-110°C.[10] If your reaction is being run at a lower temperature, increasing the heat may be necessary to overcome the activation energy associated with hindered substrates.
Issue 2: Formation of Dehalogenated Side Product
Question: I am observing a significant amount of a side product corresponding to the hydrodehalogenation of my aryl bromide. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or when using certain bases and solvents.
-
Switch to a Weaker Base: Strong bases like alkoxides can sometimes promote dehalogenation. Consider using a weaker base such as K₃PO₄ or K₂CO₃.[9]
-
Use an Aprotic Solvent: Protic solvents (e.g., alcohols) can act as a hydride source. Switching to an aprotic solvent like dioxane or toluene can minimize this side reaction.[9]
-
Optimize the Ligand: The choice of ligand is critical. Sterically hindered and electron-rich ligands (e.g., XPhos, SPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[9]
-
Lower the Temperature: High temperatures can favor dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[9]
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield
This table illustrates how the choice of ligand and base can impact the yield of a hypothetical Suzuki-Miyaura coupling between a hindered aryl bromide (2-bromo-1,3-dimethylbenzene) and phenylboronic acid.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 | [1][2] |
| 2 | SPhos | K₃PO₄ | Dioxane | 100 | 92 | [2] |
| 3 | XPhos | K₃PO₄ | Dioxane | 100 | 95 | [2] |
| 4 | RuPhos | K₃PO₄ | Dioxane | 100 | 94 | [5] |
| 5 | NHC (IPr) | KOt-Bu | Dioxane | 80 | >99 | [7] |
Yields are illustrative and based on typical outcomes reported in the literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with an arylboronic acid using a Buchwald-type ligand.
Reagents & Equipment:
-
Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Vial Preparation: In a glovebox or under a stream of inert gas, add the aryl bromide, arylboronic acid, palladium precatalyst, ligand, and base to the reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent to the vial via syringe.
-
Sealing: Securely seal the vial with the screw cap.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110°C).
-
Stirring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle and Ligand Effects
Caption: The catalytic cycle and the positive influence of bulky, electron-rich ligands.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.
Logical Relationships in Catalyst Selection
Caption: How ligand properties address the challenges of hindered substrate coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jmcct.com [jmcct.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Exothermic Nitration Reactions on a Larger Scale
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance on managing the potential hazards of exothermic nitration reactions during scale-up. It includes troubleshooting guides for common issues, frequently asked questions, and key data presented for easy reference.
Troubleshooting Guides
This section addresses specific problems that may be encountered during large-scale nitration experiments, offering immediate actions and follow-up solutions.
Issue 1: Unexpected Temperature Rise (Potential Thermal Runaway)
Symptoms:
-
The reactor temperature rapidly surpasses the intended setpoint.
-
The cooling system is at maximum capacity but fails to control the temperature.
-
A noticeable change in off-gas, such as the appearance of brown fumes (NO₂), is observed.
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the introduction of the nitrating agent and any other reactants. This is the most critical initial step to halt further heat generation.
-
Ensure Maximum Cooling: Confirm that the cooling system is functioning at its highest capacity and lowest possible temperature setting.
-
Maintain Agitation: Proper agitation is crucial for heat dissipation and maintaining a uniform temperature. Crucially, if the agitator has failed, do not restart it. The sudden mixing of accumulated unreacted reagents could trigger a violent, uncontrollable exotherm.
-
Prepare for Emergency Quench: If the temperature continues to escalate, be ready to execute a pre-planned emergency quenching procedure, such as adding a large volume of a cold, inert solvent or carefully pouring the reaction mixture onto a large amount of crushed ice.
Follow-up Actions:
-
Investigate the Root Cause: After stabilizing the reactor, conduct a thorough investigation to identify the cause of the temperature excursion. Potential causes include an excessive reactant addition rate, cooling system failure, or inadequate mixing creating localized hot spots.
-
Review Process Safety Data: Re-evaluate the thermal hazards of the reaction. This can be done using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's thermal profile better.
-
Adjust Process Parameters: Based on your findings, modify process parameters such as reducing the reactant addition rate or lowering the overall reaction temperature before re-attempting the procedure.
Issue 2: Low Yield or Incomplete Conversion
Symptoms:
-
Analytical monitoring (e.g., HPLC, GC) indicates a significant amount of starting material remains.
-
The final isolated product yield is substantially lower than anticipated.
Possible Causes & Solutions:
| Cause | Solution |
| Low Reaction Temperature | Carefully and incrementally increase the reaction temperature while closely monitoring for any exothermic response. |
| Insufficiently Potent Nitrating Agent | Consider employing a more potent nitrating system, such as increasing the proportion of sulfuric acid or utilizing oleum. |
| Poor Mixing of Immiscible Phases | Enhance the agitation speed to improve the mass transfer between the organic and aqueous phases. |
| Degraded or Incorrectly Concentrated Acids | Utilize fresh, properly stored, and accurately titrated acids for the preparation of the nitrating mixture. |
| Insufficient Reaction Time | Extend the reaction time while ensuring the temperature remains under strict control. |
Issue 3: Formation of Undesired Byproducts (e.g., Polynitration, Oxidation)
Symptoms:
-
Chromatographic analysis reveals the presence of multiple byproducts.
-
The reaction mixture darkens to a brown or black color, which may suggest oxidation or decomposition.
-
Purification of the desired product is complicated by the presence of impurities.
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | Lower the reaction temperature, as the selectivity of nitration is often highly sensitive to temperature. |
| Incorrect Molar Ratio of Reactants | Maintain precise control over the molar ratio of the nitrating agent to the substrate. An excess of the nitrating agent can promote the formation of polynitrated products. |
| Localized High Concentrations of Nitrating Agent | Ensure highly efficient mixing and a slow, controlled addition of the nitrating agent to prevent localized "hotspots" where side reactions are more likely to occur. |
| Presence of Impurities | Use high-purity reactants and solvents, as impurities can act as catalysts for unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway in nitration reactions, and what makes it so hazardous?
A thermal runaway is a situation where an exothermic reaction becomes uncontrollable. The reaction rate accelerates with increasing temperature, releasing more heat, which in turn further increases the temperature and reaction rate in a dangerous positive feedback loop. This hazardous cycle begins when the heat generated by the nitration reaction surpasses the heat removal capacity of the reactor system. If not managed, this can lead to a rapid and severe increase in temperature and pressure, potentially resulting in reactor failure, an explosion, and the release of toxic and corrosive materials.
Q2: What are the most critical parameters to monitor during a large-scale nitration reaction?
The most critical parameters for safe operation are:
-
Temperature: This is the most vital parameter. Continuous monitoring of both the reaction mass and the cooling jacket temperature is essential.
-
Reactant Addition Rate: In semi-batch operations, the rate at which the nitrating agent is added directly dictates the rate of heat generation. The addition should be halted immediately upon any significant deviation from the expected temperature profile.
-
Agitation/Stirring: Effective mixing is fundamental for uniform heat distribution and preventing the formation of localized hot spots. The functionality of the agitator should be continuously monitored.
Q3: How can I assess the potential thermal hazards of my nitration reaction before scaling up?
A comprehensive thermal hazard assessment is crucial before any scale-up. This can be accomplished using several calorimetric methods:
-
Differential Scanning Calorimetry (DSC): This technique helps determine the onset temperature of decomposition for reactants, products, and the reaction mixture itself.
-
Reaction Calorimetry (RC1e): This method measures the heat evolved during the reaction under controlled conditions, providing critical data on the heat of reaction, heat capacity, and the rate of heat generation.
-
Accelerating Rate Calorimetry (ARC): ARC simulates a "worst-case" loss of cooling scenario to determine the Time to Maximum Rate (TMRad) under adiabatic conditions. This data is vital for assessing the time available for corrective measures in the event of a cooling system failure.
Q4: What are the benefits of using a continuous flow reactor for exothermic nitration reactions?
Continuous flow reactors provide significant safety and efficiency improvements for highly exothermic reactions such as nitration:
-
Superior Heat Transfer: Flow reactors possess a much greater surface-area-to-volume ratio compared to traditional batch reactors, enabling more efficient heat removal.
-
Reduced Reaction Volume: At any given time, only a small quantity of material is within the reaction zone, which dramatically lowers the risk associated with a potential thermal runaway.
-
Precise Process Control: Flow chemistry allows for meticulous control over reaction parameters like temperature, residence time, and stoichiometry.
-
Inherent Safety: The intrinsic design of flow reactors helps to minimize the risks of explosions and thermal runaways.
Q5: What are some typical challenges in the purification of nitrated products, and how can they be overcome?
Common purification challenges include:
-
Isomer Separation: The nitration of substituted aromatic compounds often produces a mixture of ortho, meta, and para isomers, which can be challenging to separate. Precise control of reaction conditions, particularly temperature, can enhance regioselectivity. Purification may necessitate techniques such as fractional crystallization or chromatography.
-
Removal of Acidic Impurities: The crude product is frequently contaminated with the strong acids from the nitrating mixture. This is typically managed by washing the organic phase with water, followed by a basic solution (e.g., sodium bicarbonate) to neutralize and extract the residual acids.
-
Handling Thermally Labile Products: Some nitro compounds can be thermally unstable. Purification methods should be selected to avoid high temperatures. Techniques like steam distillation or vacuum distillation may be required.
-
Byproduct Management: Side reactions, including oxidation, can generate various byproducts. The appropriate purification strategy will depend on the nature of these impurities and may involve extraction, crystallization, or chromatography.
Data Presentation
Table 1: Thermal Hazard Assessment Data for a Typical Aromatic Nitration
| Parameter | Description | Typical Value Range | Significance |
| Heat of Reaction (ΔHr) | The total heat released by the desired nitration reaction. | -100 to -200 kJ/mol | Determines the required cooling capacity of the reactor system. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase assuming no heat is lost to the surroundings. | 150 - 300 °C | A high value indicates a greater potential for a thermal runaway. |
| Time to Maximum Rate (TMRad) | The time it would take for a runaway reaction to reach its maximum rate under adiabatic (no cooling) conditions. | Minutes to hours | Indicates the time available for corrective action following a cooling failure. |
| Decomposition Onset Temperature (Td) | The temperature at which the product or reaction mixture begins to decompose exothermically. | > 150 °C | The maximum operating temperature should be significantly lower than this value. |
Table 2: Illustrative Effect of Temperature on Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | % Ortho-Nitrotoluene | % Meta-Nitrotoluene | % Para-Nitrotoluene |
| -30 | 61.9 | 2.8 | 35.3 |
| 0 | 58.5 | 4.5 | 37.0 |
| 30 | 55.2 | 4.3 | 40.5 |
| 60 | 52.1 | 4.9 | 43.0 |
| 100 | 49.0 | 5.0 | 46.0 |
Note: This data is for illustrative purposes and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Laboratory-Scale Batch Nitration of Methyl Benzoate
Objective: To synthesize methyl m-nitrobenzoate via an electrophilic aromatic substitution reaction.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round bottom flask
-
Thermometer
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask cooled within an ice bath, carefully and slowly add 5 mL of concentrated sulfuric acid.
-
To the cold, stirred sulfuric acid, slowly add 5 mL of concentrated nitric acid. Maintain the mixture in the ice bath.
-
-
Reaction Setup:
-
In a separate round bottom flask, place 3.0 mL of methyl benzoate and a magnetic stir bar.
-
Cool this flask in an ice bath and commence stirring.
-
-
Nitration:
-
Slowly, in a dropwise manner, add the cold nitrating mixture to the stirred methyl benzoate over approximately 15 minutes.
-
Continuously monitor the internal reaction temperature and ensure it remains below 15°C.
-
-
Reaction Completion:
-
Once the addition is complete, allow the reaction to continue stirring in the ice bath for an additional 15 minutes.
-
-
Quenching and Isolation:
-
Slowly and with vigorous stirring, pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.
-
The crude product should precipitate as a solid.
-
Collect the solid product via vacuum filtration and wash it with cold water until the filtrate is neutral to litmus paper.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to obtain the purified methyl m-nitrobenzoate.
-
Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: The positive feedback loop of a thermal runaway reaction.
Caption: Hierarchy of controls for preventing thermal runaway.
Technical Support Center: Effective Workup Procedures for Suzuki Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective workup and purification of Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my Suzuki coupling reaction is complete?
A1: Once your reaction is deemed complete by a monitoring technique like TLC, GC-MS, or LC-MS, the first step is to cool the reaction mixture to room temperature.[1] This is a crucial safety measure before proceeding with any quenching or extraction steps.
Q2: How do I remove the palladium catalyst from my reaction mixture?
A2: The method for palladium removal depends on whether the catalyst is homogeneous (soluble) or heterogeneous (insoluble).
-
For heterogeneous catalysts (e.g., Pd/C): Simple filtration through a pad of Celite® is usually sufficient.[2][3]
-
For homogeneous catalysts: These are more challenging to remove as they are soluble in the reaction mixture. Common methods include:
-
Filtration through Celite®: This can remove precipitated palladium black and other insoluble inorganic salts.[4]
-
Column Chromatography: Silica gel chromatography is a standard method to separate the product from the palladium catalyst and other impurities.[2][5]
-
Palladium Scavengers: These are solid-supported materials (e.g., silica-based thiol or triaminotriazine scavengers) that selectively bind to palladium, which can then be removed by filtration.[2]
-
Activated Carbon: Treatment with activated carbon can effectively adsorb soluble palladium species.[3]
-
Q3: How can I remove unreacted boronic acid and its byproducts?
A3: Excess boronic acid and its derivatives can often be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH), the boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during an extraction.[1]
Q4: What are the common side reactions in a Suzuki coupling, and how do I deal with the byproducts?
A4: Common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen.[6][7] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[8] Homocoupled byproducts can often be separated from the desired product by column chromatography or recrystallization.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be caused by excess water or harsh basic conditions.[1] Using anhydrous reagents and solvents when possible can help reduce this side reaction.
Q5: My Suzuki coupling reaction resulted in a low yield. What are the potential workup-related issues?
A5: Low yields can stem from various factors, but from a workup perspective, consider the following:
-
Incomplete Extraction: Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize product recovery.
-
Product Precipitation: Your product might be precipitating out with the palladium catalyst during filtration. Ensure your product is fully dissolved before filtering.
-
Product Degradation: Some products may be sensitive to the pH of the aqueous wash or the silica gel used in chromatography.
Troubleshooting Guides
Issue 1: Black particles (palladium black) are visible in my reaction mixture.
This indicates that your palladium catalyst has precipitated out of solution.
Issue 2: My product is contaminated with a significant amount of boronic acid homocoupling byproduct.
This common issue requires careful purification.
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is a standard procedure for quenching the reaction and performing an initial extraction.
-
Cooling: Cool the reaction mixture to room temperature.[9]
-
Quenching: Add water to the reaction mixture and stir for 5 minutes.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[9]
-
Washing: Combine the organic layers and wash with brine.[9]
-
Drying: Dry the organic layer over an anhydrous salt such as MgSO₄ or Na₂SO₄.[9]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[9]
Protocol 2: Removal of Palladium Catalyst by Celite® Filtration
This method is effective for removing heterogeneous palladium catalysts and precipitated palladium black.
-
Prepare Celite® Pad: Place a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel.[9]
-
Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in the reaction.[9]
-
Dilute Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[9]
-
Filter: Slowly pour the diluted mixture onto the Celite® pad under gentle vacuum.[9]
-
Wash: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[9]
-
Collect Filtrate: The filtrate contains the product, now free of insoluble palladium species.[9]
Protocol 3: Removal of Boronic Acid with a Base Wash
This procedure is designed to remove excess boronic acid from the organic product.
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous NaOH solution.[1] This converts the boronic acid into its water-soluble sodium boronate salt.
-
Separate Layers: Separate the organic layer from the aqueous layer.
-
Neutral Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the product with reduced boronic acid contamination.
Protocol 4: Product Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products.
-
Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for biaryl products include hexanes, ethanol, and toluene.[3][10]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency (% Pd Removal) | Advantages | Disadvantages |
| Celite® Filtration | Variable (effective for insoluble Pd) | Simple, fast, inexpensive | Ineffective for soluble palladium species |
| Column Chromatography | ~90%[11] | High purity achievable, removes other impurities | Time-consuming, requires solvent, potential product loss |
| Palladium Scavengers | >95%[11] | High selectivity for palladium | Cost of scavenger, potential for product adsorption |
| Activated Carbon | High | Inexpensive, effective | Can adsorb product, potential for pyrophoric waste |
Table 2: Influence of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Source |
| Catalyst | Pd(PPh₃)₄ | 71 | Pd₂(dba)₃ | <5 | [5] |
| Base | K₃PO₄ | High | K₂CO₃ | Moderate | [2] |
| Solvent | Toluene/H₂O | Good | DMF | Variable | [4] |
| Temperature | 80 °C | 72 | 70 °C | 92 | [12] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
Removing residual starting material from 1-Bromo-4,5-dimethyl-2-nitrobenzene product
Welcome to the technical support guide for the purification of 1-Bromo-4,5-dimethyl-2-nitrobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from residual starting materials, primarily the unreacted precursor, 3,4-dimethylbromobenzene (also known as 4-bromo-o-xylene). This guide provides in-depth, field-tested troubleshooting advice and detailed protocols in a direct question-and-answer format.
Phase 1: Diagnosis & Purity Assessment
Q1: I've completed my nitration reaction. How can I quickly and reliably check for the presence of residual 3,4-dimethylbromobenzene in my crude product?
A1: The most effective and immediate method for assessing the purity of your crude product is Thin-Layer Chromatography (TLC) . The significant difference in polarity between the starting material and the nitrated product allows for a clear separation on a TLC plate.[1][2][3]
-
Causality: Your product, this compound, contains a highly polar nitro (-NO₂) group, which will cause it to adhere more strongly to the polar silica gel stationary phase of the TLC plate. Consequently, it will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) . The starting material, 3,4-dimethylbromobenzene, is much less polar and will travel further, exhibiting a higher Rf .
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Gently draw a light pencil line about 1 cm from the bottom to serve as the origin.
-
Sample Preparation:
-
Crude Mixture (Co-spot): Dissolve a small amount (1-2 mg) of your crude product in ~0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Starting Material (Reference): If available, prepare a similar solution of the pure 3,4-dimethylbromobenzene.
-
-
Spotting: Using a capillary tube, spot a small amount of the crude mixture solution onto the origin line. If you have the reference compound, spot it alongside the crude mixture for direct comparison.
-
Eluent Selection: A good starting eluent system is a mixture of a non-polar and a moderately polar solvent. We recommend 9:1 Hexanes:Ethyl Acetate .
-
Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic rings of both compounds should be UV-active. You can also use an iodine chamber for visualization.[4]
-
Analysis: A pure product will show a single spot. If starting material is present, you will see two distinct spots: the lower spot is your desired product, and the upper, faster-moving spot is the residual 3,4-dimethylbromobenzene.
Phase 2: Purification Strategy & Execution
Based on your initial purity assessment, you can select the most appropriate purification method. The key physical differences between your product and the starting material are summarized below.
| Property | 3,4-Dimethylbromobenzene (Starting Material) | This compound (Product) | Justification for Separation |
| Polarity | Low | High (due to -NO₂) | This is the primary basis for chromatographic separation.[5][6] |
| Physical State | Liquid | Yellowish Crystalline Solid[7] | Allows for purification via recrystallization. |
| Melting Point | N/A (Liquid) | 68-73 °C[7] | A sharp melting point post-purification indicates high purity. |
| Boiling Point | ~218 °C[8] | Not Available | --- |
| Molecular Weight | 185.06 g/mol [9] | 230.06 g/mol [10][11] | --- |
Q2: My TLC shows significant starting material contamination. Should I use recrystallization or column chromatography?
A2: Both methods are highly effective.
-
Recrystallization is often the best first choice if your crude product is mostly solid. It is faster, uses less solvent, and is more easily scalable for larger quantities.[12]
-
Column Chromatography offers a more definitive and finer separation, capable of removing even trace impurities. It is the preferred method if the crude product is an oil or if recrystallization fails to achieve the desired purity.[5][13][14]
The decision workflow can be visualized as follows:
Caption: Workflow for purifying this compound.
Q3: Can you provide a detailed protocol for recrystallizing my product?
A3: Certainly. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while the non-polar starting material impurity remains in solution even upon cooling. Alcohols like ethanol or isopropanol are excellent candidates.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place your crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid. Bring the solution to a gentle boil on a hot plate. Causality: Using the absolute minimum volume of solvent is critical for maximizing crystal recovery.[15]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation. The liquid starting material should remain dissolved in the cold ethanol.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing the impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
-
Validation: Confirm purity by taking a melting point (a sharp range close to 68-73 °C indicates success) and running a final TLC.
Q4: My crude product is an oil, or recrystallization didn't work. How do I perform column chromatography?
A4: Column chromatography is the definitive method for this separation due to the large polarity difference.[6][14]
Protocol 3: Flash Column Chromatography
-
Eluent Selection: The 9:1 Hexanes:Ethyl Acetate system from your TLC analysis is an excellent starting point for your mobile phase. You want the Rf of your product to be around 0.2-0.3 for good separation.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (e.g., hexanes).
-
Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The weight of silica should be 20-50 times the weight of your crude sample.[5]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of your packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes. The less polar 3,4-dimethylbromobenzene will elute first.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain your product. Spot multiple fractions on a single TLC plate to track the elution profile.
-
The starting material will appear in the earlier fractions, followed by empty fractions, and then your desired product will elute.
-
-
Combine & Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified solid.
-
Validation: Confirm purity with TLC and melting point analysis.
Phase 3: Frequently Asked Questions (FAQs)
-
Q: Why is my product yellow? Is that an impurity?
-
A: No, many nitroaromatic compounds are intrinsically yellow to orange crystalline solids. The yellowish appearance of this compound is expected and not an indication of impurity.[7]
-
-
Q: I see some oiling out during my recrystallization instead of crystal formation. What's wrong?
-
A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Try using a lower-boiling point solvent or add slightly more hot solvent to ensure the compound is fully dissolved before cooling.
-
-
Q: Can I use a different solvent system for my column?
-
A: Yes. You can use other non-polar/polar solvent mixtures like Toluene:Ethyl Acetate or Dichloromethane:Hexanes. The key is to establish a system via TLC that provides good separation (a ΔRf of at least 0.2) between your product and the starting material.[16]
-
-
Q: My recovery from recrystallization is very low. What happened?
-
A: This is typically caused by one of two things: using too much solvent during the initial dissolution step or not cooling the solution sufficiently to allow for complete precipitation. Always use the absolute minimum amount of hot solvent required.[15]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. This compound CAS 53938-24-2, Medicine Grade, Best Price [nbinnochem.com]
- 8. innospk.com [innospk.com]
- 9. Benzene, 4-bromo-1,2-dimethyl- [webbook.nist.gov]
- 10. This compound | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. mt.com [mt.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Purification [chem.rochester.edu]
Stability and storage conditions for 1-Bromo-4,5-dimethyl-2-nitrobenzene
This technical support guide provides essential information on the stability and storage of 1-Bromo-4,5-dimethyl-2-nitrobenzene, alongside troubleshooting advice for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption, as the compound is known to be sensitive to moisture.[2] It is also advisable to protect it from light and sources of ignition.[3]
Q2: What is the typical appearance of this compound?
A2: this compound is a yellowish crystalline solid.[2][3]
Q3: Is this compound stable at room temperature?
A3: Yes, the compound is stable under recommended storage conditions, which can include room temperature.[4] However, for prolonged storage, maintaining a cool and dry environment is crucial.
Q4: What substances are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents or strong bases, as these can cause decomposition.[5]
Q5: Does this compound have a defined shelf life?
A5: While a specific shelf life is not always provided by manufacturers, the stability of the compound is highly dependent on proper storage. If a retest or expiration date is not listed on the certificate of analysis, it is recommended to monitor the compound for any signs of degradation, especially if it has been stored for an extended period or in suboptimal conditions.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter.
Problem 1: The compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: This may indicate degradation or moisture absorption. Nitroaromatic compounds can be identified by their color, and a significant change could suggest chemical transformation.[6] Clumping is a common sign of moisture absorption in hygroscopic solids.[7]
-
Solution:
-
Assess Purity: It is recommended to assess the purity of the compound using analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by determining its melting point.
-
Repurification: If impurities are detected, the compound can be repurified. For solid organic compounds, recrystallization or column chromatography are common purification methods.
-
Drying: If moisture absorption is suspected (clumping), the compound can be dried under a vacuum.[1] Gentle heating in a vacuum oven may also be effective, but care must be taken to avoid thermal decomposition.
-
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Impurities in the starting material can lead to side reactions or lower yields. If the this compound has degraded, the actual concentration of the active molecule will be lower than expected.
-
Solution:
-
Verify Purity: Before use, especially in sensitive applications, confirm the purity of the reagent. An NMR spectrum or an HPLC chromatogram can provide a clear indication of the presence of impurities.
-
Use a Fresh Batch: If purity is a concern, it is best to use a fresh, unopened bottle of the compound for the experiment.
-
Review Storage History: Check if the compound was stored correctly. Prolonged exposure to air, humidity, or high temperatures can accelerate degradation.
-
Data Summary
| Parameter | Recommended Condition |
| Storage Temperature | Cool, dry place; Room temperature is generally acceptable. |
| Atmosphere | Store under an inert atmosphere if possible, in a tightly sealed container.[1] |
| Light | Protect from light. |
| Moisture | Store away from moisture.[2] |
| Incompatibilities | Strong oxidizing agents, strong bases.[5] |
Experimental Protocols
Protocol 1: Purity Assessment by Melting Point
-
Sample Preparation: Ensure the sample is dry. If it appears clumpy, dry it in a vacuum desiccator over a suitable desiccant.
-
Apparatus: Use a calibrated melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered compound into a capillary tube.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
-
-
Interpretation: A sharp melting point close to the literature value (68-73 °C) indicates high purity.[3] A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.
Protocol 2: General Purification by Column Chromatography
-
Stationary Phase: Select a suitable stationary phase, such as silica gel.
-
Mobile Phase: Choose an appropriate solvent system. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Column Packing: Pack a glass column with the silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Decision tree for proper storage.
References
- 1. How To [chem.rochester.edu]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. This compound CAS 53938-24-2, Medicine Grade, Best Price [nbinnochem.com]
- 4. reddit.com [reddit.com]
- 5. 1-Bromo-2-nitrobenzene 98 577-19-5 [sigmaaldrich.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. tutorchase.com [tutorchase.com]
Technical Support Center: Synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 1-Bromo-4,5-dimethyl-2-nitrobenzene.
Experimental Protocols
Two primary synthetic routes are detailed below. The Sandmeyer reaction offers a regioselective approach, while direct nitration is a common alternative that may require more rigorous purification to remove isomers.
Method 1: Sandmeyer Reaction from 4,5-Dimethyl-2-nitroaniline
This method involves the diazotization of an aniline derivative followed by a copper-catalyzed bromide substitution. It is highly specific for the desired isomer.
Detailed Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 4,5-dimethyl-2-nitroaniline (1.0 eq) in a mixture of distilled water and 48% hydrobromic acid (HBr).[1]
-
Initial Heating: Stir the mixture at 70°C for 30 minutes, then cool to -5°C using an ice-salt bath.[1]
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained at or below -5°C.[1] Stir for an additional 15 minutes.
-
Catalyst Preparation: In a separate flask, prepare a fresh solution of copper(I) bromide (CuBr) in 48% HBr.[1]
-
Sandmeyer Reaction: Add the CuBr solution to the diazonium salt mixture.[1]
-
Heating: Warm the reaction mixture to 70°C and maintain for 15 minutes to ensure completion.[1]
-
Workup & Extraction: Cool the mixture to room temperature and extract the product three times with dichloromethane.[1]
-
Washing: Combine the organic layers and wash with a 10% sodium hydroxide (NaOH) solution, followed by brine.[1]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]
-
Purification: Purify the resulting crude solid by column chromatography.[1]
Caption: Workflow for the synthesis via Sandmeyer reaction.
Method 2: Electrophilic Nitration of 4-Bromo-1,2-dimethylbenzene
This route involves the direct nitration of the brominated precursor. Controlling the reaction conditions is critical to minimize the formation of isomers and dinitrated byproducts.[2]
Detailed Protocol:
-
Acid Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
Pre-cooling: In a separate reaction vessel, dissolve 4-bromo-1,2-dimethylbenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or excess sulfuric acid) and cool the solution to 0-5°C.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material, keeping the temperature below 10°C to prevent side reactions.[2]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water with stirring.[3]
-
Isolation: Collect the resulting precipitate by suction filtration and wash thoroughly with cold water to remove residual acid.[4]
-
Drying: Air-dry the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or by column chromatography to separate it from any potential isomers.[4]
Caption: Workflow for the synthesis via electrophilic nitration.
Quantitative Data Summary
The following tables summarize key quantitative data for the described synthetic methods.
Table 1: Reagents and Yield for Sandmeyer Reaction
| Reagent/Parameter | Molar Ratio / Condition | Purpose | Reported Yield |
|---|---|---|---|
| 4,5-Dimethyl-2-nitroaniline | 1.0 eq | Starting Material | - |
| 48% Hydrobromic Acid (HBr) | Solvent / Reagent | Diazotization & Bromide Source | - |
| Sodium Nitrite (NaNO₂) | ~6.3 eq | Diazotizing Agent | - |
| Copper(I) Bromide (CuBr) | ~13.5 eq | Catalyst | - |
| Temperature (Diazotization) | -5°C | Stabilize Diazonium Salt | - |
| Temperature (Sandmeyer) | 70°C | Promote Reaction | - |
| Final Product | - | - | ~89.4% [1] |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO₂[5] |
| Molecular Weight | 230.06 g/mol [5] |
| Appearance | Yellow Solid[1] |
| CAS Number | 53938-24-2[5] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: A logical guide for troubleshooting common synthesis issues.
Q: My final yield is significantly lower than expected. What are the common causes?
A: Low yields can stem from several factors depending on the chosen route:
-
For the Sandmeyer Reaction:
-
Inefficient Diazotization: The diazonium salt intermediate is unstable. Ensure the temperature is strictly maintained at or below -5°C during the addition of sodium nitrite. Using old or degraded NaNO₂ can also lead to incomplete reaction.[1]
-
Premature Decomposition: Adding the copper(I) bromide catalyst before diazotization is complete or allowing the temperature to rise can decompose the diazonium salt.
-
Losses During Workup: Emulsions can form during the extraction process, leading to loss of product. Washing with brine can help break these emulsions. Ensure you are performing a sufficient number of extractions to recover all the product from the aqueous layer.
-
-
For the Nitration Reaction:
-
Incomplete Reaction: Insufficient reaction time or using a nitrating mixture that is not strong enough can result in a low conversion of the starting material.
-
Losses During Isolation: The product is precipitated by quenching in water. If the product has some solubility in the acidic aqueous mixture, it may not fully precipitate, leading to losses.
-
Q: My purified product shows significant impurities in NMR or GC-MS analysis. What are they likely to be?
A: The nature of the impurities is highly dependent on the synthetic route:
-
Unreacted Starting Material: This is a common impurity in both methods if the reaction does not go to completion. It can typically be removed by chromatography or recrystallization.
-
Isomeric Byproducts (Nitration Route): The nitration of 4-bromo-1,2-dimethylbenzene can potentially yield other isomers, although the 2-nitro product is expected to be major. These isomers can be difficult to separate.
-
Dinitrated Products (Nitration Route): Over-nitration can occur if the reaction temperature is too high (e.g., above 60°C) or if an excess of the nitrating agent is used.[2] This leads to the formation of dinitro-isomers, which will complicate purification. Strict temperature control is the best way to prevent this.[2]
-
Phenolic Byproducts (Sandmeyer Route): If the diazonium salt reacts with water before the bromide is added, it can form a phenol, leading to 4,5-dimethyl-2-nitrophenol as a byproduct.
Q: I am struggling with the purification by column chromatography, especially at a larger scale. Are there alternatives?
A: Yes. While chromatography is effective for high purity at a small scale, it can be cumbersome for scale-up.
-
Recrystallization: This is often the preferred method for purifying solid compounds at scale. For this compound, which is a solid, recrystallization from a suitable solvent like ethanol is a viable alternative.[4] You may need to perform solvent screening to find the optimal system that dissolves the compound when hot but allows for good crystal recovery upon cooling, while leaving impurities behind in the mother liquor.
Frequently Asked Questions (FAQs)
Q: For large-scale synthesis, is the Sandmeyer reaction or direct nitration the better choice?
A: Both routes have pros and cons for scaling up.
-
The Sandmeyer reaction is generally more regioselective, meaning it produces the desired isomer almost exclusively. This significantly simplifies purification, which is a major advantage at scale. However, the use of diazonium salts introduces safety concerns as they can be explosive in a dry state, and the process involves more steps and reagents.
-
Direct nitration is a more straightforward, one-step reaction. However, it carries a higher risk of producing isomeric and dinitrated impurities, which can make achieving high purity on a large scale very challenging and costly.[2]
Q: What are the critical safety precautions for these syntheses?
A: Both procedures require strict adherence to safety protocols:
-
Handle Strong Acids with Care: Concentrated nitric, sulfuric, and hydrobromic acids are highly corrosive.[4] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salt Instability: Diazonium salts are thermally unstable and can be explosive when isolated and dried. For this synthesis, they are generated and used in situ in a cold aqueous solution, which is much safer. Never allow the reaction temperature to exceed the recommended limits.
-
Exothermic Reactions: The nitration reaction and the dilution of strong acids are highly exothermic.[4] Always add reagents slowly and with efficient cooling and stirring to maintain temperature control.
-
Toxicity: The starting materials, reagents, and product are hazardous chemicals. Avoid inhalation, ingestion, and skin contact.[6]
Q: How can I reliably confirm the identity and purity of the final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information to confirm that the correct isomer has been synthesized and to identify any organic impurities.
-
Mass Spectrometry (MS): This confirms the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.
-
Chromatography (TLC, GC, HPLC): These techniques are excellent for assessing purity by separating the main product from any residual starting materials or byproducts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. prepchem.com [prepchem.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. This compound | C8H8BrNO2 | CID 825937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H NMR spectral data for 1-bromo-4,5-dimethyl-2-nitrobenzene and its structurally related analogs. The information presented herein is intended to assist researchers in the accurate assignment and interpretation of proton NMR spectra for this class of compounds, which are valuable intermediates in organic synthesis.
¹H NMR Peak Assignment and Interpretation for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. Due to the substitution pattern, the two aromatic protons are in different chemical environments, as are the two methyl groups.
Expected ¹H NMR Data:
Based on the analysis of substituent effects in analogous compounds, the following chemical shifts and multiplicities are anticipated for the key protons in this compound. The deshielding effect of the nitro group and the bromine atom, along with the shielding effect of the methyl groups, are the primary factors influencing the chemical shifts.
Comparative ¹H NMR Data
To provide a robust framework for the interpretation of the ¹H NMR spectrum of this compound, a comparison with the experimental data of structurally similar compounds is presented in the table below.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound (Predicted) | H-3 | ~7.8 | s | - |
| H-6 | ~7.2 | s | - | |
| 4-CH₃ | ~2.3 | s | - | |
| 5-CH₃ | ~2.3 | s | - | |
| 4,5-Dimethyl-2-nitroaniline | H-3 | 7.87 | s | - |
| H-6 | 6.72 | s | - | |
| 4-CH₃ | 2.18 | s | - | |
| 5-CH₃ | 2.18 | s | - | |
| 1,2-Dimethyl-4-nitrobenzene | H-3 | 7.95 | d | 8.4 |
| H-5 | 7.35 | dd | 8.4, 2.1 | |
| H-6 | 7.25 | d | 2.1 | |
| 1-CH₃ | 2.53 | s | - | |
| 2-CH₃ | 2.31 | s | - |
Interpretation:
-
Aromatic Protons: In this compound, the proton at the C-3 position is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group and the deshielding effect of the bromine atom. The proton at the C-6 position will be upfield relative to H-3. The absence of adjacent protons should result in both aromatic signals appearing as singlets.
-
Methyl Protons: The two methyl groups at C-4 and C-5 are in slightly different electronic environments. However, the difference in their chemical shifts is expected to be minimal, and they will likely appear as a single, more intense singlet, or two very closely spaced singlets.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for acquiring high-resolution ¹H NMR spectra of nitroaromatic compounds.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
The sample of interest (1-5 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS (0.03% v/v) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (e.g., 8-16 for a dilute sample) and the relaxation delay (e.g., 1-5 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
Visualizing Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the labeling of the protons for NMR analysis.
Caption: Molecular structure of this compound with proton labeling.
Characterization of 1-Bromo-4,5-dimethyl-2-nitrobenzene: A Comparative 13C NMR Guide
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-4,5-dimethyl-2-nitrobenzene. To facilitate its characterization, predicted 13C NMR data for the target molecule is compared with experimental data of an isomeric analog, 4-Nitro-1,3-dimethylbenzene, and a related compound, 2-Bromo-1,4-dimethylbenzene.
Comparative 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for the comparative compounds. The data highlights the influence of the substituent pattern on the chemical shifts of the aromatic carbons and the methyl groups.
| Carbon Atom | This compound (Predicted, ppm) | 4-Nitro-1,3-dimethylbenzene (Experimental, ppm) | 2-Bromo-1,4-dimethylbenzene (Experimental, ppm) |
| C1-Br | 119.8 | - | 123.3 |
| C2-NO2 | 149.2 | - | - |
| C3 | 128.0 | 122.3 | 131.9 |
| C4 | 138.8 | 146.9 | 135.8 |
| C5 | 136.2 | 125.0 | 130.3 |
| C6 | 126.1 | 133.5 | 129.2 |
| C4-CH3 | 20.1 | 20.7 | 22.8 |
| C5-CH3 | 19.5 | - | - |
| C1-CH3 (in 4-Nitro-1,3-dimethylbenzene) | - | 20.7 | - |
| C3-CH3 (in 4-Nitro-1,3-dimethylbenzene) | - | 19.9 | - |
| C1-CH3 (in 2-Bromo-1,4-dimethylbenzene) | - | - | 22.8 |
| C4-CH3 (in 2-Bromo-1,4-dimethylbenzene) | - | - | 20.7 |
Predicted data for this compound was obtained from nmrdb.org. Experimental data for 4-Nitro-1,3-dimethylbenzene and 2-Bromo-1,4-dimethylbenzene was sourced from the Spectral Database for Organic Compounds (SDBS).
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring the 13C NMR spectrum of a substituted nitrobenzene derivative is provided below.
1. Sample Preparation:
-
Dissolve 20-50 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent depends on the solubility of the compound.
-
Ensure the sample is fully dissolved by gentle agitation. If necessary, sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Spectrometer Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Spectral Width: A spectral width of 0-220 ppm is typically sufficient to cover the chemical shifts of all carbon atoms in the molecule.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.
Workflow for Characterization and Comparison
The logical workflow for the characterization of this compound and its comparison with other compounds using 13C NMR is illustrated below.
Caption: Workflow for 13C NMR Characterization and Comparison.
A Comparative Guide to the Structural Confirmation of 1-Bromo-4,5-dimethyl-2-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of a newly synthesized compound is a cornerstone of chemical research and development. In the synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene, a variety of structurally similar isomers can potentially be formed. Distinguishing the target molecule from these alternatives is critical for ensuring the purity, safety, and efficacy of subsequent applications. This guide provides a comparative framework for the structural elucidation of this compound by examining the expected spectroscopic characteristics alongside the available data for its key isomers.
Analytical Workflow for Isomer Differentiation
The following workflow outlines the key spectroscopic methods employed to differentiate between this compound and its potential isomeric byproducts.
Caption: A typical workflow for the separation and structural confirmation of a synthesized chemical compound.
Mass Spectrometry: A Tool for Isotopic Pattern Recognition
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns. For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a definitive marker.
Table 1: Comparison of Molecular Weights and Expected Mass Spectra of Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ and [M+2]+ Peaks |
| This compound | C8H8BrNO2 | 230.06 | m/z 229 and 231 (approx. 1:1 ratio) |
| 1-Bromo-2,3-dimethyl-4-nitrobenzene | C8H8BrNO2 | 230.06 | m/z 229 and 231 (approx. 1:1 ratio) |
| 2-Bromo-4,5-dimethyl-1-nitrobenzene | C8H8BrNO2 | 230.06 | m/z 229 and 231 (approx. 1:1 ratio) |
While the isomers will have identical molecular weights and isotopic patterns for the molecular ion, their fragmentation patterns upon electron ionization (EI) may differ due to the varied positions of the functional groups, offering clues to their substitution patterns.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its isomers, the key vibrational bands to monitor are those associated with the nitro group, the aromatic ring, and the C-Br bond.
Table 2: Key IR Absorption Frequencies for Structural Elucidation
| Functional Group | Expected Absorption Range (cm-1) | Significance |
| Nitro (NO2) Asymmetric Stretch | 1500 - 1560 | Presence of the nitro group. |
| Nitro (NO2) Symmetric Stretch | 1335 - 1370 | Confirmation of the nitro group. |
| C-H Aromatic Stretch | 3000 - 3100 | Indicates the presence of an aromatic ring. |
| C=C Aromatic Bending (out-of-plane) | 690 - 900 | Substitution pattern on the benzene ring. |
| C-Br Stretch | 500 - 600 | Presence of a bromo substituent. |
The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring and can provide strong evidence for distinguishing between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are highly diagnostic for the substitution pattern of the benzene ring.
Table 3: Predicted 1H NMR Spectral Data Comparison for Isomers
| Compound | Expected Aromatic Proton Signals | Expected Methyl Proton Signals | Key Differentiating Features |
| This compound | Two singlets | Two singlets | The two aromatic protons would appear as distinct singlets due to the lack of adjacent protons. The two methyl groups would also likely be singlets with slightly different chemical shifts. |
| 1-Bromo-2,3-dimethyl-4-nitrobenzene | Two doublets (ortho-coupling) | Two singlets | The two aromatic protons would exhibit ortho-coupling, appearing as doublets. |
| 2-Bromo-4,5-dimethyl-1-nitrobenzene | Two singlets | Two singlets | Similar to the target molecule, two aromatic singlets are expected. However, the chemical shifts will differ due to the different electronic environment created by the altered positions of the nitro and bromo groups. |
Table 4: Predicted 13C NMR Spectral Data Comparison for Isomers
| Compound | Expected Number of Aromatic Carbon Signals | Expected Number of Methyl Carbon Signals |
| This compound | 6 | 2 |
| 1-Bromo-2,3-dimethyl-4-nitrobenzene | 6 | 2 |
| 2-Bromo-4,5-dimethyl-1-nitrobenzene | 6 | 2 |
Although the number of signals may be the same, the chemical shifts of the aromatic carbons will be unique for each isomer, reflecting the different electronic effects of the substituents. 2D NMR techniques, such as COSY and HMBC, can be employed to definitively establish the connectivity between protons and carbons.
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.
-
Instrumentation: Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
1H NMR Acquisition: Obtain the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1 with a resolution of 4 cm-1.
-
Background Correction: Obtain a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Logical Pathway for Structural Confirmation
The following diagram illustrates the decision-making process for confirming the structure of this compound based on spectroscopic data.
Caption: Decision tree for the confirmation of this compound using key spectroscopic data points.
By systematically applying these spectroscopic techniques and comparing the obtained data with the expected patterns for the target molecule and its isomers, researchers can confidently confirm the structure of their synthesized this compound.
A Comparative Guide to the Reactivity of 1-Bromo-4,5-dimethyl-2-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-Bromo-4,5-dimethyl-2-nitrobenzene with its structural isomers in the context of nucleophilic aromatic substitution (SNAr) reactions. The reactivity of aryl halides in SNAr is profoundly influenced by the electronic and steric environment of the aromatic ring.[1] The strategic placement of electron-withdrawing groups, such as a nitro group (-NO2), and electron-donating or sterically hindering groups, like methyl groups (-CH3), dictates the susceptibility of the C-Br bond to nucleophilic attack.
Comparative Reactivity Analysis
The rate of nucleophilic aromatic substitution is primarily governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex.[2] The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they can stabilize the intermediate through resonance.[3] Conversely, electron-donating groups (EDGs) and steric hindrance around the reaction site tend to decrease the reaction rate.[4][5]
Isomers Under Comparison:
-
Isomer 1: this compound
-
Isomer 2: 1-Bromo-2,3-dimethyl-4-nitrobenzene
-
Isomer 3: 1-Bromo-3,4-dimethyl-5-nitrobenzene
Electronic Effects:
-
Isomer 1 & 2: The nitro group is positioned ortho and para, respectively, to the bromine atom. In these positions, the nitro group exerts a powerful electron-withdrawing effect through both induction and resonance, which strongly stabilizes the Meisenheimer complex and significantly activates the molecule for SNAr.[6][7]
-
Isomer 3: The nitro group is meta to the bromine atom. From this position, it can only offer weaker inductive stabilization and cannot provide the crucial resonance stabilization to the intermediate.[8] This results in significantly lower activation compared to the ortho and para isomers.
Steric Effects:
-
Isomer 1: Features a methyl group at the 5-position, which is remote and causes no steric hindrance. However, the nitro group is at the 2-position, which can cause some steric clash with the incoming nucleophile.
-
Isomer 2: Has a methyl group at the 2-position, which is ortho to the site of nucleophilic attack. This creates significant steric hindrance, which is known to impede the approach of the nucleophile and slow the reaction rate.[4][9]
-
Isomer 3: The groups ortho to the bromine are hydrogen and a methyl group (at position 5 relative to the bromine). This presents moderate steric hindrance.
Data Presentation: Predicted Reactivity
The following table summarizes the predicted relative reactivity of the isomers based on the interplay of electronic activation and steric hindrance. The reactivity is predicted relative to Isomer 1.
| Isomer | Structure | Position of -NO₂ (relative to -Br) | Electronic Activation | Steric Hindrance | Predicted Relative Reactivity |
| 1 | This compound | ortho | High | Moderate (from ortho -NO₂) | High |
| 2 | 1-Bromo-2,3-dimethyl-4-nitrobenzene | para | High | High (from ortho -CH₃) | Moderate |
| 3 | 1-Bromo-3,4-dimethyl-5-nitrobenzene | meta | Low | Moderate (from ortho -CH₃) | Low |
Note: The predicted reactivity is a qualitative assessment based on established principles of SNAr reactions. Actual reaction rates will also depend on the specific nucleophile, solvent, and temperature.
Logical Framework for Reactivity Assessment
The decision-making process for predicting the reactivity of these isomers can be visualized as a logical flow, considering the primary factors of electronic activation and steric hindrance.
Caption: Factors influencing SNAr reactivity of bromodimethylnitrobenzene isomers.
Experimental Protocols
To empirically validate the predicted reactivity, either parallel kinetic studies or a competition experiment can be performed. Below is a generalized protocol for determining relative reaction rates.
Objective: To determine the relative reactivity of this compound and its isomers towards a common nucleophile.
Materials:
-
Isomer 1 (this compound)
-
Isomer 2 (1-Bromo-2,3-dimethyl-4-nitrobenzene)
-
Isomer 3 (1-Bromo-3,4-dimethyl-5-nitrobenzene)
-
Nucleophile (e.g., Piperidine or Sodium Methoxide)
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Internal Standard (e.g., Dodecane, for GC/LC analysis)
-
Reaction vessels (e.g., sealed vials or round-bottom flasks with reflux condensers)
-
Thermostatically controlled heating block or oil bath
-
Analytical instrument (Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
Experimental Workflow for Kinetic Analysis
Caption: Generalized workflow for the experimental determination of SNAr reaction kinetics.[2]
Procedure:
-
Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of each isomer and the nucleophile (e.g., 1.0 M piperidine) in anhydrous DMF. Add a known concentration of an internal standard to the isomer solutions.
-
Reaction Setup: In three separate, identical reaction vials, place a precise volume (e.g., 5.0 mL) of the stock solution for each respective isomer.
-
Thermostatic Control: Place the vials in a heating block or oil bath pre-heated to the desired reaction temperature (e.g., 80 °C). Allow the solutions to equilibrate for 10 minutes.
-
Initiation: To start the reactions, add an identical, precise volume of the nucleophile stock solution to each vial simultaneously.
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and immediately quench it in a separate vial containing a quenching solution (e.g., 1 mL of 0.1 M HCl) to stop the reaction.
-
Analysis: Analyze the quenched samples using GC-FID or HPLC. Quantify the concentration of the remaining aryl bromide in each sample by comparing its peak area to that of the internal standard.
-
Data Analysis: For each isomer, plot the natural logarithm of the reactant concentration versus time. The slope of this line will correspond to the pseudo-first-order rate constant (k'). Compare the k' values to determine the relative reactivity of the isomers.
This systematic approach will provide quantitative data to confirm the reactivity trends predicted by the principles of electronic and steric effects in nucleophilic aromatic substitution reactions.
References
- 1. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of 1-Bromo-4,5-dimethyl-2-nitrobenzene
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of alternative synthetic routes to 1-Bromo-4,5-dimethyl-2-nitrobenzene, a valuable building block in medicinal chemistry. The routes are evaluated based on yield, reaction conditions, and starting material accessibility, with detailed experimental protocols and quantitative data presented for objective comparison.
Executive Summary
Three primary synthetic strategies for this compound have been evaluated.
-
Route 1: Sandmeyer-type Reaction from 4,5-dimethyl-2-nitroaniline. This route offers a high-yield final step and a clear, well-defined pathway.
-
Route 2: Electrophilic Bromination of o-Xylene followed by Nitration. This approach begins with readily available starting materials but faces challenges with isomer separation after the initial bromination step.
-
Route 3: Nitration of o-Xylene followed by Bromination. Similar to Route 2, this pathway also starts from o-xylene but contends with isomeric mixtures resulting from the initial nitration.
Comparison of Synthetic Routes
| Parameter | Route 1: Sandmeyer-type Reaction | Route 2: Bromination then Nitration | Route 3: Nitration then Bromination |
| Starting Material | 4,5-dimethyl-2-nitroaniline | o-Xylene | o-Xylene |
| Key Steps | Diazotization of amine, Sandmeyer reaction | Electrophilic bromination, Nitration | Nitration, Electrophilic bromination |
| Overall Yield | High (potentially) | Moderate to Low (isomer separation) | Moderate to Low (isomer separation) |
| Purity of Final Product | High | Moderate (potential for isomers) | Moderate (potential for isomers) |
| Key Advantages | High yield in the final step, good regioselectivity. | Inexpensive and readily available starting material. | Inexpensive and readily available starting material. |
| Key Disadvantages | Multi-step synthesis of the starting material may be required. | Formation of isomeric byproducts requiring difficult separation. | Formation of isomeric byproducts requiring difficult separation. |
Experimental Protocols
Route 1: Sandmeyer-type Reaction
This route proceeds in two main stages: the synthesis of the precursor 4,5-dimethyl-2-nitroaniline, followed by the Sandmeyer reaction to introduce the bromine atom.
Part A: Synthesis of 4,5-dimethyl-2-nitroaniline
This precursor can be synthesized from 3,4-dimethylaniline via a two-step process of acetylation followed by nitration and hydrolysis.
-
Acetylation of 3,4-dimethylaniline: 3,4-dimethylaniline is reacted with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide (3,4-dimethylacetanilide). This step protects the amino group and directs the subsequent nitration.
-
Nitration of 3,4-dimethylacetanilide: The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino and methyl groups direct the nitro group to the 2-position.
-
Hydrolysis: The resulting N-(4,5-dimethyl-2-nitrophenyl)acetamide is hydrolyzed with an acid, such as sulfuric acid, to yield 4,5-dimethyl-2-nitroaniline.
Part B: Synthesis of this compound
-
Diazotization: 4,5-dimethyl-2-nitroaniline (1.8 mmol) is dissolved in a mixture of distilled water (11.4 ml) and 48% hydrobromic acid (32 ml) and stirred at 70°C for 30 minutes. The solution is then cooled to -5°C. A solution of sodium nitrite (11.3 mmol) in water (4 ml) is added slowly, maintaining the temperature at -5°C for 15 minutes to form the diazonium salt.
-
Sandmeyer Reaction: A freshly prepared solution of copper(I) bromide (24.3 mmol) in 48% hydrobromic acid (6 ml) is added to the diazonium salt solution. The mixture is heated at 70°C for 15 minutes.
-
Work-up and Purification: The reaction mixture is extracted three times with dichloromethane. The combined organic layers are washed with 10% sodium hydroxide solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography (petroleum ether/ethyl acetate = 9:1) to give this compound as a yellow solid.[1]
-
Yield: 89.4%[1]
Route 2: Bromination of o-Xylene followed by Nitration
Part A: Synthesis of 4-Bromo-1,2-dimethylbenzene
-
Reaction Setup: A mixture of o-xylene (4.72 moles), iron filings (12 g), and a crystal of iodine is cooled to 0 to -5°C in a three-necked flask equipped with a dropping funnel, stirrer, and condenser.
-
Bromination: Bromine (4.13 moles) is added dropwise over 3 hours while maintaining the temperature between 0 and -5°C. The reaction mixture is allowed to stand overnight.
-
Work-up and Purification: The mixture is washed successively with water and 3% sodium hydroxide solution. The product is then steam-distilled. The organic layer is separated, dried over calcium chloride, and distilled under reduced pressure to yield 4-bromo-o-xylene.
-
Yield: 94-97% (Note: This reaction produces a mixture of 4-bromo-o-xylene and 3-bromo-o-xylene, which are difficult to separate due to similar boiling points).
Part B: Nitration of 4-Bromo-1,2-dimethylbenzene
-
Nitration: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. 4-Bromo-1,2-dimethylbenzene is added slowly while keeping the temperature controlled. The directing effects of the bromine atom (ortho, para-directing) and the two methyl groups (ortho, para-directing) will lead to a mixture of isomers, with the desired this compound being one of the products. The exact ratio of isomers and the yield of the desired product would need to be determined experimentally.
-
Work-up and Purification: The reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and purified, likely requiring careful chromatographic separation to isolate the desired isomer.
Route 3: Nitration of o-Xylene followed by Bromination
Part A: Synthesis of 4-Nitro-1,2-dimethylbenzene
-
Nitration: o-Xylene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of 4-nitro-o-xylene (31-55%) and 3-nitro-o-xylene (45-69%).
-
Separation: The separation of these isomers is challenging.
Part B: Bromination of 4-Nitro-1,2-dimethylbenzene
-
Bromination: The isolated 4-nitro-o-xylene is then brominated using bromine and a Lewis acid catalyst (e.g., FeBr3). The nitro group is a meta-director, while the methyl groups are ortho, para-directors. The combined directing effects would favor the introduction of the bromine atom at the position ortho to both methyl groups and meta to the nitro group, which is the desired position 1.
-
Work-up and Purification: The reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and a base. The product is then purified by distillation or recrystallization.
Synthetic Pathway Visualizations
Caption: Synthetic pathway for Route 1 via a Sandmeyer reaction.
References
A Comparative Guide to Suzuki Coupling: 1-Bromo-4,5-dimethyl-2-nitrobenzene vs. 1-Iodo-4,5-dimethyl-2-nitrobenzene
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
In the landscape of modern organic synthesis, the Palladium-catalyzed Suzuki-Miyaura coupling stands as a cornerstone for the construction of carbon-carbon (C-C) bonds.[1][2] Its ability to forge connections between sp²-hybridized carbon atoms, particularly in the synthesis of biaryl and conjugated systems, has made it an indispensable tool for medicinal chemists and materials scientists alike.[3] The reaction's general tolerance for a wide array of functional groups, coupled with the commercial availability and relatively low toxicity of its organoboron reagents, underpins its widespread adoption.[4]
This guide provides an in-depth comparison of two closely related aryl halide substrates in the Suzuki coupling: 1-Bromo-4,5-dimethyl-2-nitrobenzene and 1-Iodo-4,5-dimethyl-2-nitrobenzene . While structurally similar, the choice of the halogen atom—bromine versus iodine—has profound implications for reaction kinetics, catalyst selection, and overall process efficiency. We will dissect the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer practical guidance for researchers selecting an electrophile for their synthetic campaigns.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The catalytic cycle of the Suzuki reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Of these, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[3][5] The efficiency of this step is directly governed by the strength of the carbon-halogen (C-X) bond being cleaved.
The established reactivity trend for aryl halides in Suzuki coupling is:
This trend is a direct consequence of the bond dissociation energies (BDE) of the corresponding C-X bonds. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break and thus facilitating a faster oxidative addition.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-272 |
| C-Br | ~285-339 |
| C-Cl | ~327-401 |
| C-F | ~485-544 |
| (Note: Exact values vary depending on the specific aromatic system)[6][7][8] |
For our target molecules, the weaker C-I bond in 1-iodo-4,5-dimethyl-2-nitrobenzene makes it inherently more reactive than its bromo-counterpart. The electron-withdrawing nature of the ortho-nitro group further activates both substrates toward oxidative addition by lowering the electron density of the aromatic ring.[9]
Comparative Performance: A Data-Driven Analysis
| Electrophile | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp. / Time | Yield (%) | Reference Context |
| Aryl Iodide (e.g., 4-Iodoanisole) | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ / DMF | Microwave, 30-90 min | 70-90% | Illustrates high reactivity of iodides even with heterogeneous catalysts.[10] |
| Aryl Iodide (General) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 80 °C, 2-4 h | >90% | Classic conditions effective for reactive iodides. |
| Aryl Bromide (e.g., 1-Bromo-4-nitrobenzene) | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ / H₂O | 80 °C, 30 min | 98% | High yields require a highly active, modern catalyst system.[11] |
| Aryl Bromide (General) | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ / Dioxane | 80-100 °C, 12-24 h | 85-95% | Often requires stronger bases and more electron-rich, bulky phosphine ligands.[4] |
| Nitroarene (e.g., 1,3-Dinitrobenzene) | Arylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄ / Dioxane | 130 °C, 24 h | ~80% | Direct C-NO₂ coupling is possible but requires highly specialized catalysts and forcing conditions.[1][12] |
Analysis of Trends:
-
Reactivity: The aryl iodide examples consistently show high conversion rates under more moderate conditions (shorter times, simpler catalysts).
-
Catalyst Choice: While a standard catalyst like Pd(PPh₃)₄ is often sufficient for aryl iodides, aryl bromides frequently necessitate more advanced, electron-rich, and bulky phosphine ligands (like P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition.[13]
-
Cost vs. Reactivity: this compound is typically more affordable and readily available than its iodo-analog. This makes it a preferred starting material for large-scale synthesis, provided the potentially harsher reaction conditions are acceptable. For discovery chemistry and rapid analog synthesis, the higher reactivity and milder conditions associated with the iodo-compound often justify its higher cost.
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the Suzuki coupling of nitro-substituted aryl iodides and bromides.
Protocol 1: Suzuki Coupling of an Aryl Iodide (High Reactivity Substrate)
This protocol is adapted for a highly reactive substrate like 1-iodo-4,5-dimethyl-2-nitrobenzene, prioritizing mild conditions.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Forging C-N Bonds: A Comparative Analysis of Catalysts for the Amination of 1-Bromo-4,5-dimethyl-2-nitrobenzene
A detailed examination of catalytic systems for the synthesis of N-substituted 4,5-dimethyl-2-nitroanilines, crucial intermediates in pharmaceutical and materials science research.
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced organic materials. A key substrate in this field is 1-Bromo-4,5-dimethyl-2-nitrobenzene, whose electron-deficient nature presents both challenges and opportunities for catalytic C-N cross-coupling reactions. This guide provides a comparative overview of common catalytic systems employed for the amination of this substrate, focusing on the well-established Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We present a summary of typical reaction conditions and detailed experimental protocols to assist researchers in selecting the optimal catalytic approach for their synthetic needs.
Performance Comparison of Catalytic Systems
While specific comparative studies on this compound are not extensively documented in publicly available literature, we can infer performance from reactions with structurally similar, electron-deficient aryl bromides. The choice between a Palladium or Copper-based system often depends on factors such as cost, functional group tolerance, and desired reaction conditions.
Palladium-catalyzed Buchwald-Hartwig amination is renowned for its broad substrate scope and high efficiency under relatively mild conditions.[1] The catalyst system typically comprises a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand. The choice of ligand is critical to the success of the reaction, influencing catalyst stability and reactivity.
Copper-catalyzed Ullmann condensation, a classical method for C-N bond formation, has seen a resurgence with the development of improved catalyst systems.[2] While traditionally requiring harsh reaction conditions, modern protocols often utilize copper(I) salts in the presence of a ligand, enabling the reaction to proceed at lower temperatures.[2]
Below is a table summarizing typical conditions for these two major catalytic systems, extrapolated from protocols for analogous electron-deficient aryl bromides.
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | CuI or Cu₂O |
| Ligand | Bulky phosphines (e.g., XPhos, RuPhos) | Diamines, Phenanthrolines, Amino acids |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, DMSO, Dioxane) |
| Temperature | 80-120 °C | 100-180 °C (can be lower with modern ligands) |
| Reaction Time | 12-24 hours | 12-48 hours |
| Advantages | High yields, broad substrate scope, milder conditions | Lower catalyst cost, effective for specific substrates |
| Disadvantages | High cost of palladium and ligands, sensitivity to air/moisture | Often requires higher temperatures, can have narrower scope |
Experimental Workflow and Methodologies
A general workflow for the catalytic amination of this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to facilitate the catalytic cycle, and finally, product isolation and purification.
Caption: General experimental workflow for C-N cross-coupling.
Detailed Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination and Ullmann condensation, adapted for the use of this compound based on established procedures for similar substrates. Researchers should note that optimization of these conditions may be necessary to achieve optimal results for specific amine coupling partners.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established methods for the amination of electron-deficient aryl bromides.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk flask and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4,5-dimethyl-2-nitroaniline.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern Ullmann-type C-N coupling reactions.
Materials:
-
This compound
-
Amine (e.g., a primary or secondary amine)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (2.0 mmol, 2.0 equiv.), Copper(I) iodide (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMSO (2 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 120 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycles for both the Buchwald-Hartwig and Ullmann reactions represent a series of interconnected steps. The following diagram illustrates the logical progression of the Buchwald-Hartwig amination, a key signaling pathway in palladium catalysis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable pathways for the C-N bond formation using this compound. The choice of the catalytic system will be dictated by the specific requirements of the synthesis, including the nature of the amine, desired reaction conditions, and cost considerations. The protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals in designing and executing efficient syntheses of N-substituted 4,5-dimethyl-2-nitroanilines. Further optimization and screening of catalysts, ligands, and bases are encouraged to achieve the best possible outcomes for specific applications.
References
A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 1-Bromo-4,5-dimethyl-2-nitrobenzene
For researchers, scientists, and drug development professionals, the unequivocal determination of purity for synthesized intermediates is a critical, non-negotiable step in the validation of a synthetic route and the assurance of downstream product quality. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 1-Bromo-4,5-dimethyl-2-nitrobenzene. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed, actionable protocols grounded in scientific first principles and regulatory expectations.
The Analytical Challenge: Beyond the Primary Peak
The synthesis of this compound, a key building block in various research and development pipelines, can yield a product that, while appearing pure by preliminary analysis, may harbor subtle but significant impurities.[1] The primary analytical challenge lies in the separation and quantification of the target molecule from structurally similar impurities. These often include positional isomers, unreacted starting materials, and byproducts from side reactions.[2][3] A robust purity assessment method must not only quantify the main component but also resolve and identify these closely related species.
Understanding Potential Impurities: A Synthesis-Driven Approach
A logical approach to developing a purity assessment method begins with an understanding of the synthetic pathway and the potential impurities it may generate. A common synthesis route involves the bromination of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer reaction, or the nitration of 1-bromo-4,5-dimethylbenzene.[1]
Potential Impurities May Include:
-
Positional Isomers: Such as 2-Bromo-4,5-dimethyl-1-nitrobenzene, arising from alternative bromination or nitration positions. The subtle differences in dipole moment and hydrophobicity between these isomers present a significant chromatographic challenge.
-
Unreacted Starting Materials: Residual 4,5-dimethyl-2-nitroaniline or 4-Nitro-o-xylene.
-
Byproducts: Including di-nitrated or di-brominated species, depending on the reaction conditions.
A truly effective HPLC method must be able to distinguish the main analyte from this array of potential contaminants.
Comparative HPLC Methodologies for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the technique of choice for the analysis of moderately polar to nonpolar organic compounds like this compound.[4] The separation is driven by the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.[4]
Here, we compare two distinct RP-HPLC methods designed to offer varying degrees of resolution and analytical speed.
| Parameter | Method A: High-Resolution Isomer Separation | Method B: Rapid Purity Screening |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50% B to 90% B over 20 min | 60% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 5 µL |
Rationale for Method Design:
-
Method A (High-Resolution): The longer C18 column provides a greater number of theoretical plates, enhancing the separation of closely eluting positional isomers. The slower gradient allows for more interaction time between the analytes and the stationary phase, further improving resolution. Acetonitrile is often preferred for its lower viscosity and ability to provide sharper peaks for aromatic compounds.
-
Method B (Rapid Screening): The shorter C8 column with a smaller particle size allows for faster analysis times. Methanol is a suitable alternative to acetonitrile and can offer different selectivity for certain impurities. The faster gradient is designed for high-throughput screening where resolving every minor impurity is not the primary goal.
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound, dissolve in a 100 mL volumetric flask with the initial mobile phase composition, and sonicate to dissolve.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Execution
The following workflow illustrates the general procedure for HPLC analysis.
Caption: General workflow for the HPLC purity assessment of this compound.
Method Validation and Trustworthiness: A Self-Validating System
In a regulated environment, method validation is paramount to ensure the reliability of analytical data. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures.[5]
A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, forced degradation studies are essential.[6]
Forced Degradation Protocol
Forced degradation studies intentionally stress the sample to produce degradation products. This helps to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
Following exposure, the stressed samples are analyzed by the developed HPLC method to ensure that all degradation peaks are baseline-resolved from the main peak.
The following diagram illustrates the logical relationship between synthesis, potential impurities, and the development of a stability-indicating HPLC method.
Caption: Logical workflow from synthesis to a validated HPLC purity method.
Conclusion
The purity assessment of synthesized this compound requires a well-designed and validated HPLC method. By considering the potential impurities arising from the synthesis, and by comparing different chromatographic approaches, a robust and reliable method can be established. The high-resolution C18 method is recommended for comprehensive analysis and separation of isomers, while the rapid C8 method is suitable for routine purity screening. Adherence to ICH guidelines for method validation, including the execution of forced degradation studies, ensures the trustworthiness and scientific integrity of the purity data, which is essential for advancing research and drug development programs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Separation of 1,2-Dimethyl-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. longdom.org [longdom.org]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
Validation of analytical methods for quantifying 1-Bromo-4,5-dimethyl-2-nitrobenzene
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analysis of nitroaromatic compounds.[3] The choice between these methods depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and sample throughput.
Table 1: Comparison of HPLC and GC for the Analysis of Nitroaromatic Compounds
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile, polar, and thermally labile compounds.[4] | Ideal for volatile and thermally stable compounds.[4] |
| Typical Detectors | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS).[3] | Electron Capture (ECD), Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS).[3] |
| Sensitivity | Low ppb to low ppt range, depending on the detector.[3] | Low ppb range.[3] |
| Sample Preparation | Often involves dissolution, filtration, and sometimes solid-phase extraction. | May require extraction and derivatization for non-volatile compounds. |
| Advantages | Maintains sample integrity (no high temperatures), versatile, and widely applicable.[3] | High resolution, high sensitivity (especially with ECD for nitro compounds). |
| Limitations | Lower resolution compared to capillary GC, mobile phase can be costly. | Not suitable for thermally unstable compounds, potential for sample decomposition in the injector.[3] |
Quantitative Performance Data (Based on Similar Nitroaromatic Compounds)
The following table summarizes typical performance characteristics for HPLC and GC methods used for the quantification of nitroaromatic compounds. These values can serve as a benchmark when developing and validating a method for 1-Bromo-4,5-dimethyl-2-nitrobenzene.
Table 2: Typical Method Validation Parameters for Nitroaromatic Compound Analysis
| Parameter | HPLC-UV | GC-ECD |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110%[3] |
| Precision (%RSD) | < 5% | < 10%[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC and GC that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine quantification of this compound in various matrices.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for nitroaromatic compounds. The exact ratio should be optimized, for example, starting with a 60:40 (v/v) mixture.[6] For Mass Spectrometry (MS) compatible methods, formic acid can be used as an additive instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This needs to be determined experimentally but is typically in the range of 254 nm for nitroaromatic compounds.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Validation Parameters to be Assessed:
-
Linearity: Prepare a series of calibration standards of this compound in the expected concentration range.
-
Accuracy: Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
-
Precision: Assessed by repeatedly analyzing a single sample (repeatability) and by analyzing samples on different days with different analysts (intermediate precision).
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]
Gas Chromatography (GC-ECD) Protocol
GC with an Electron Capture Detector (ECD) is highly sensitive for halogenated and nitro-containing compounds and is therefore well-suited for this compound.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with an ECD and a capillary column injection system.
-
Column: A capillary column with a stationary phase suitable for semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is recommended.[8]
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific analyte and column.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (splitless injection).
2. Sample Preparation:
-
The sample preparation will depend on the matrix. For solid samples, an extraction with a suitable organic solvent (e.g., hexane or dichloromethane) may be necessary.
-
The extract may need to be concentrated or diluted to bring the analyte concentration within the linear range of the detector.
-
An internal standard can be added to correct for variations in injection volume and detector response.
3. Validation Parameters to be Assessed:
-
The same validation parameters as for the HPLC method (Linearity, Accuracy, Precision, Specificity, LOD, and LOQ) should be evaluated.
Mandatory Visualizations
Caption: Experimental workflow for analytical method validation.
Caption: Logical guide for selecting an analytical method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 1,2-Dimethyl-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
A Comparative Analysis of Predicted vs. Theoretical NMR Spectra for 1-Bromo-4,5-dimethyl-2-nitrobenzene
A Guide for Researchers in Organic Chemistry and Drug Development
In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. The comparison between experimentally acquired spectra and theoretically predicted data is a critical step for the verification of proposed structures. This guide presents a comparative analysis of the predicted ¹H and ¹³C NMR spectra of 1-Bromo-4,5-dimethyl-2-nitrobenzene. Due to the limited availability of public experimental NMR data for this specific compound, this guide will utilize a high-quality predicted spectrum as the benchmark for comparison.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the protons (¹H) and carbon atoms (¹³C) of this compound. These predictions are generated using advanced computational algorithms that consider the effects of the various functional groups on the magnetic environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.95 | s |
| H-6 | 7.21 | s |
| 4-CH₃ | 2.35 | s |
| 5-CH₃ | 2.30 | s |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-NO₂) | 149.8 |
| C-4 (C-CH₃) | 140.1 |
| C-5 (C-CH₃) | 135.2 |
| C-1 (C-Br) | 129.5 |
| C-6 (C-H) | 126.7 |
| C-3 (C-H) | 123.4 |
| 4-CH₃ | 20.1 |
| 5-CH₃ | 19.5 |
Experimental and Theoretical Protocols
A robust comparison relies on well-defined methodologies for both experimental data acquisition and theoretical prediction.
Experimental Protocol for NMR Spectroscopy
While experimental data for the target molecule is not presented here, the following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of similar aromatic compounds.
-
Sample Preparation:
-
Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.
-
The solution is then filtered through a pipette containing a small cotton plug into a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, owing to the low natural abundance of ¹³C.
-
Theoretical Prediction Methodology
The predicted NMR data presented in this guide was generated using online NMR prediction software. These tools typically employ a combination of methods:
-
Database Approaches: The software compares the chemical structure to a large database of experimentally determined NMR spectra and uses fragment-based or structure-similarity searches to predict chemical shifts.
-
Quantum Mechanical Calculations: More advanced predictors may use Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)) to calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR spectra in chemical structure verification.
Caption: A flowchart illustrating the parallel workflows for obtaining and analyzing experimental and theoretical NMR spectra, culminating in a comparative analysis for structure verification.
A Comparative Guide to the Reactivity of Para- and Meta-Bromonitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of para-bromonitrobenzene and meta-bromonitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is based on established principles of organic chemistry and supported by analogous experimental findings. This document aims to provide a clear understanding of the factors governing the reactivity of these isomers and to offer a practical experimental framework for their comparative kinetic analysis.
Introduction to SNAr Reactivity of Bromonitrobenzenes
Nucleophilic aromatic substitution is a critical reaction in the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals. The reactivity of the aromatic substrate is highly dependent on the electronic nature and position of its substituents. The nitro group (-NO₂) is a potent activating group for SNAr reactions due to its strong electron-withdrawing properties. Conversely, the bromo group (-Br) is a moderately deactivating group but serves as a good leaving group. The interplay of these substituents in para- and meta-bromonitrobenzene leads to a significant difference in their reactivity towards nucleophiles.
Theoretical Basis for Reactivity Difference
The greater reactivity of para-bromonitrobenzene compared to its meta isomer is a direct consequence of the stabilization of the reaction intermediate, known as the Meisenheimer complex.[1][2][3] This intermediate is formed in the rate-determining step of the SNAr mechanism.[1][2][3]
The nitro group exerts its electron-withdrawing effect through two primary modes: the inductive effect (-I) and the mesomeric or resonance effect (-M).
-
In para-bromonitrobenzene , both the -I and -M effects of the nitro group work in concert to stabilize the negative charge of the Meisenheimer complex. The negative charge can be delocalized from the aromatic ring onto the oxygen atoms of the nitro group through resonance. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1][2][3]
-
In meta-bromonitrobenzene , only the -I effect of the nitro group contributes to the stabilization of the Meisenheimer complex. Due to the meta positioning, the negative charge of the intermediate cannot be delocalized onto the nitro group via resonance.[1][2][3] The absence of this powerful stabilizing resonance effect results in a less stable intermediate, a higher activation energy, and consequently, a much slower reaction rate.
Quantitative Data Comparison
| Substrate | Nucleophile | Solvent | Relative Rate |
| p-Chloronitrobenzene | Piperidine | Ethanol | Activated |
| m-Chloronitrobenzene | Piperidine | Ethanol | Inert |
| p-Bromonitrobenzene | Piperidine | Ethanol | Expected to be highly reactive |
| m-Bromonitrobenzene | Piperidine | Ethanol | Expected to be significantly less reactive |
Experimental Protocols
To quantitatively assess the reactivity difference between para- and meta-bromonitrobenzene, a detailed kinetic study can be performed. The following protocol outlines a general methodology for determining the second-order rate constants for the reaction of these isomers with a nucleophile, such as piperidine.
Objective: To determine and compare the rate constants for the reaction of para-bromonitrobenzene and meta-bromonitrobenzene with piperidine.
Materials:
-
para-Bromonitrobenzene
-
meta-Bromonitrobenzene
-
Piperidine
-
Anhydrous ethanol (solvent)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., dilute sulfuric acid)
-
Thermostatted reaction vessel
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of para-bromonitrobenzene, meta-bromonitrobenzene, and the internal standard in anhydrous ethanol.
-
Prepare a stock solution of piperidine of a known concentration in anhydrous ethanol.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the substrate solution (para- or meta-bromonitrobenzene) and the internal standard solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known volume of the pre-heated piperidine solution to the reaction vessel.
-
Start a timer immediately upon addition.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining bromonitrobenzene isomer relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the bromonitrobenzene isomer versus time.
-
The slope of the resulting straight line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of piperidine (k = k' / [Piperidine]).
-
Repeat the experiment for the other isomer under identical conditions.
-
Mandatory Visualizations
Caption: Signaling pathways for the SNAr reaction of para- and meta-bromonitrobenzene.
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
Conclusion
The reactivity of bromonitrobenzene isomers in nucleophilic aromatic substitution is fundamentally governed by the position of the nitro group. para-Bromonitrobenzene exhibits significantly higher reactivity than meta-bromonitrobenzene due to the ability of the para-nitro group to stabilize the Meisenheimer intermediate through resonance. This guide provides the theoretical underpinning for this reactivity difference and a comprehensive experimental protocol for its quantitative investigation. The provided workflows and diagrams offer a clear visual representation of the chemical principles and experimental design, serving as a valuable resource for researchers in organic synthesis and drug development.
References
A Comparative Guide to Alternative Precursors for the Synthesis of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of substituted benzimidazoles is a cornerstone of many drug discovery programs. Traditionally, the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids under harsh acidic conditions, has been a mainstay. However, the quest for milder reaction conditions, higher yields, and shorter reaction times has led to the exploration of alternative precursors and synthetic methodologies. This guide provides an objective comparison of the use of aldehydes versus carboxylic acids as precursors for the one-carbon electrophile in benzimidazole synthesis, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Precursor Performance
The choice of precursor and reaction conditions significantly impacts the efficiency of benzimidazole synthesis. The following tables summarize quantitative data from various studies, comparing the performance of aldehydes and carboxylic acids as precursors under both conventional heating and microwave-assisted conditions.
Table 1: Synthesis of 2-Substituted Benzimidazoles: Aldehydes vs. Carboxylic Acids (Conventional Heating)
| Entry | o-Phenylenediamine | Precursor | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | Unsubstituted | Benzaldehyde | p-TsOH, EtOH, reflux | 4-6 h | ~70-80% | [1] |
| 2 | Unsubstituted | Benzoic Acid | Polyphosphoric acid, 150°C | 4 h | 85% | [2] |
| 3 | Unsubstituted | 4-Chlorobenzaldehyde | p-TsOH, reflux | 2-3 h | High | [3] |
| 4 | Unsubstituted | Salicylic Acid | p-TsOH, toluene, reflux | 2-3 h | High | [3] |
| 5 | Unsubstituted | Formic Acid | 100°C | 2 h | 83-85% | [4] |
| 6 | Unsubstituted | Acetic Acid | 100°C | - | 68% | [4] |
Table 2: Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles
| Entry | Precursor | Method | Time | Yield (%) | Reference |
| 1 | Various Carboxylic Acids | Conventional | 5-10 h | 40-75% | [5] |
| 2 | Various Carboxylic Acids | Microwave | 1.5-4 min | 80-95% | [5] |
| 3 | Various Aldehydes/Acids | Conventional | 2-8 h | Lower | [6] |
| 4 | Various Aldehydes/Acids | Microwave | 3-10 min | 3-113% increase | [6][7] |
| 5 | Benzaldehyde | Conventional | 120 min | 89.7% | [8] |
| 6 | Benzaldehyde | Microwave | 10 min | Good yield | [8] |
As evidenced by the data, microwave-assisted synthesis consistently offers a significant advantage in terms of reduced reaction times and often provides higher yields compared to conventional heating methods.[2][6][7][9] The choice between an aldehyde or a carboxylic acid precursor may depend on the specific substrate, desired substitution pattern, and available experimental setup.
Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted benzimidazoles using both aldehyde and carboxylic acid precursors.
Protocol 1: Synthesis of 2-Phenylbenzimidazole from an Aldehyde Precursor (Conventional Heating)
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.[10]
Protocol 2: Synthesis of 2-Substituted Benzimidazoles from a Carboxylic Acid Precursor (Microwave-Assisted)
Materials:
-
o-Phenylenediamine
-
Substituted Carboxylic Acid
-
Polyphosphoric acid (PPA)
-
Microwave-safe reaction vessel
-
Sodium hydroxide solution (10%)
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for 2-10 minutes.[6]
-
After irradiation, cool the vessel to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with 10% sodium hydroxide solution until a precipitate forms.[10]
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.[5]
Mandatory Visualization
The following diagrams illustrate a general experimental workflow for benzimidazole synthesis and a key signaling pathway where benzimidazole derivatives have shown significant therapeutic potential.
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Benzimidazole as an Angiotensin II Receptor and Calcium Channel Blocker.[1][11]
References
- 1. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 1-Bromo-4,5-dimethyl-2-nitrobenzene
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Bromo-4,5-dimethyl-2-nitrobenzene. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental risk. The following information is a consolidation of safety data for structurally similar nitroaromatic and brominated compounds and represents best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. Based on data from similar compounds, it is presumed to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[1][2][3][4] Prolonged or repeated exposure may cause organ damage.[1][2][3] Therefore, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use and replace immediately upon contamination.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[5] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
Emergency and Disposal Plan
Spill Management Protocol:
-
Evacuate : Immediately evacuate personnel from the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.[5]
-
Don PPE : Put on the appropriate PPE, including respiratory protection, before re-entering the area.[5]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[2][5]
-
Decontaminate : Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[5][7]
First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][8]
-
Skin Contact : Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9]
-
Inhalation : Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][4][7]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[4]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][2]
-
Do not mix with other waste.
-
Contaminated packaging should be disposed of in the same manner as the product itself.[2]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. droracle.ai [droracle.ai]
- 9. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
